3-Hydroxy-4-phenylazetidin-2-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-hydroxy-4-phenylazetidin-2-one |
InChI |
InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12) |
InChI Key |
FBZSDKXFQUKDLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2)O |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one in the Semi-Synthesis of Paclitaxel (Taxol®): A Technical Guide
Introduction: The Taxol Supply Challenge and the Rise of Semi-Synthesis
Paclitaxel (Taxol®) stands as a landmark in cancer chemotherapy, a potent microtubule-stabilizing agent effective against a range of solid tumors.[1] Initially isolated from the bark of the Pacific yew tree (Taxus brevifolia), its clinical development was hampered by a significant supply issue: the low abundance of the compound in its natural source and the ecological concerns associated with harvesting. While the total synthesis of such a complex molecule, with its intricate tetracyclic core and 11 stereocenters, was a monumental achievement in organic chemistry, these routes are too lengthy and low-yielding for commercial production.[2][3]
This supply challenge catalyzed the development of commercially viable semi-synthetic routes. These strategies leverage more abundant, renewable precursors isolated from the needles and twigs of various yew species, such as 10-deacetylbaccatin III (10-DAB) and baccatin III.[2][4] The core of any semi-synthetic approach lies in the efficient and stereoselective attachment of the C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, which is crucial for the drug's bioactivity. The development of a robust method to synthesize and couple this side chain was a critical breakthrough, and at the heart of the most successful strategies lies a deceptively simple, yet powerful, four-membered ring: 3-hydroxy-4-phenylazetidin-2-one , a β-lactam synthon.
This technical guide provides an in-depth exploration of the role of this pivotal β-lactam in the semi-synthesis of paclitaxel, focusing on the underlying chemistry, strategic advantages, and detailed experimental protocols for its synthesis and application.
The β-Lactam Synthon: A Strategic Masterstroke
The use of a β-lactam as a precursor for the paclitaxel side chain, a method pioneered and refined by Iwao Ojima and Robert A. Holton, represents a highly effective solution to the challenges of C-13 esterification.[5][6] The sterically hindered environment around the C-13 hydroxyl group of the baccatin core makes direct esterification with the complex phenylisoserine side chain inefficient. The β-lactam approach elegantly circumvents this issue.
The core principle involves the reaction of the lithium alkoxide of a protected baccatin III derivative with a suitably protected cis-β-lactam. The strained four-membered ring of the lactam readily opens upon nucleophilic attack by the C-13 alkoxide, forming a stable amide bond and installing the entire side chain in a single, highly efficient step. This method, often referred to as the Ojima-Holton method , offers several key advantages:
-
High Efficiency and Yield: The ring-opening reaction is highly favorable, leading to excellent yields of the coupled product.
-
Stereochemical Control: The stereocenters of the β-lactam are pre-established with high fidelity. The coupling reaction proceeds with retention of this stereochemistry, ensuring the formation of the desired (2'R, 3'S) configuration in the final paclitaxel molecule.
-
Versatility: The β-lactam synthon method is adaptable, allowing for the synthesis of a wide array of paclitaxel analogs with modified side chains for structure-activity relationship (SAR) studies.[5]
The specific isomer required is the (3R,4S)-cis-3-hydroxy-4-phenylazetidin-2-one . The cis relationship between the C3-hydroxyl group and the C4-phenyl group is crucial, as it translates directly to the necessary syn stereochemistry of the final C-13 side chain.
Synthesis of the Key β-Lactam Precursor
The enantioselective synthesis of the (3R,4S)-cis-β-lactam is a critical prerequisite for the entire semi-synthetic route. Two primary strategies have emerged as the most robust and widely adopted: the ester enolate-imine cyclocondensation and the Staudinger [2+2] cycloaddition.
Ester Enolate-Imine Cyclocondensation (The Ojima Method)
This is arguably the most influential method for constructing the paclitaxel side-chain lactam. The reaction involves the [2+2] cycloaddition between a lithium ester enolate and an imine. To achieve the required high level of stereocontrol, a chiral auxiliary is typically employed on the ester component.
The mechanism proceeds in a stepwise fashion:
-
Enolate Formation: A chiral ester is deprotonated with a strong, non-nucleophilic base, typically a lithium amide such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to form the corresponding lithium enolate.[7]
-
Nucleophilic Addition: The enolate adds to the imine, forming a new C-C bond and creating an intermediate lithium amide.
-
Intramolecular Cyclization: The newly formed amide attacks the ester carbonyl, displacing the alkoxy group (containing the chiral auxiliary) and closing the four-membered β-lactam ring.
The stereochemical outcome is directed by the chiral auxiliary, which biases the approach of the enolate to the imine, leading to a high diastereomeric excess of the desired cis-isomer.
Workflow: Synthesis of the Ojima Lactam
Caption: Synthesis of the Ojima Lactam via Ester Enolate-Imine Cycloaddition.
Staudinger Ketene-Imine Cycloaddition
An alternative and historically significant route to β-lactams is the Staudinger reaction, a [2+2] cycloaddition of a ketene with an imine.[8] For the synthesis of the paclitaxel side chain precursor, this typically involves reacting an imine derived from benzaldehyde with a ketene generated in situ from an O-protected hydroxyacetyl chloride (e.g., acetoxyacetyl chloride).
The stereoselectivity of the Staudinger reaction can be influenced by several factors, including the substitution on both the ketene and the imine, the solvent, and the temperature.[9] While highly diastereoselective examples exist, achieving the high levels of enantioselectivity required for paclitaxel synthesis often necessitates the use of a chiral auxiliary on the imine or a chiral catalyst.[8][10] The reaction generally favors the formation of the cis-β-lactam, which is advantageous for this application.[9]
Comparative Analysis of β-Lactam Synthesis Methods
The choice of synthetic route is dictated by factors such as stereocontrol, scalability, and overall efficiency. The ester enolate-imine condensation, particularly with a robust chiral auxiliary, often provides superior stereoselectivity.
| Method | Key Reagents | Typical Diastereoselectivity (cis:trans) | Typical Enantioselectivity (ee) | Advantages | Disadvantages |
| Ester Enolate-Imine Cyclocondensation | Chiral Ester, Strong Lithium Base (LHMDS), Imine | >95:5 | >98% (with auxiliary) | Excellent stereocontrol, well-established for scale-up. | Requires stoichiometric chiral auxiliary, cryogenic conditions. |
| Staudinger [2+2] Cycloaddition | Acid Chloride (for ketene), Imine, Tertiary Amine | Generally >90:10 | Variable; requires chiral component for high ee. | Milder conditions, broad substrate scope. | Stereocontrol can be less reliable; ketenes are reactive intermediates. |
| Enzymatic Resolution | Racemic β-lactam ester, Lipase (e.g., Pseudomonas cepacia) | N/A | >99% | Exceptionally high enantioselectivity, green chemistry approach. | Limited to 50% theoretical yield for the desired enantiomer. |
The Ojima-Holton Coupling: Attaching the Side Chain
With the enantiopure, protected (3R,4S)-β-lactam in hand, the next critical phase is its coupling to the baccatin III core. The most widely used precursor is 7-O-triethylsilyl (TES) baccatin III, where the more reactive C-7 hydroxyl is selectively protected, leaving the sterically hindered C-13 hydroxyl available for esterification.[11]
The coupling protocol is a highly optimized esterification reaction.
Experimental Protocol: Ojima-Holton β-Lactam Coupling
This protocol outlines the key steps for the coupling of a protected baccatin III derivative with the Ojima lactam.
Materials:
-
7-O-TES-baccatin III
-
(3R,4S)-1-Benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one (protected Ojima lactam)
-
Lithium hexamethyldisilazide (LHMDS), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add 7-O-TES-baccatin III (1.0 equivalent).
-
Dissolution: Dissolve the baccatin III derivative in anhydrous THF.
-
Deprotonation: Cool the solution to -40 °C using a suitable cooling bath. Slowly add LHMDS (1.1 equivalents) dropwise via syringe. Stir the resulting solution at -40 °C for 30 minutes to form the C-13 lithium alkoxide.
-
Lactam Addition: In a separate flame-dried flask, dissolve the protected Ojima lactam (1.2-1.5 equivalents) in anhydrous THF. Add this solution dropwise to the cold alkoxide solution.
-
Reaction: Stir the reaction mixture at -40 °C for 1 hour, then allow it to warm to 0 °C and maintain for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, protected paclitaxel, is then purified by flash column chromatography on silica gel.
Mechanism of the Ojima-Holton Coupling
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the strained β-lactam acts as an efficient acylating agent.
Caption: Mechanism of the Ojima-Holton β-Lactam Coupling Reaction.
Conclusion and Future Outlook
The development of the β-lactam synthon method, particularly the ester enolate-imine cyclocondensation for the synthesis of 3-hydroxy-4-phenylazetidin-2-one, was a watershed moment in the history of paclitaxel. It transformed the semi-synthesis from a low-yielding academic curiosity into a robust, scalable industrial process, ensuring a stable supply of this vital anticancer drug.[2][4] The elegance of this approach lies in its high degree of stereocontrol and chemical efficiency, directly addressing the most significant challenge in paclitaxel semi-synthesis.
For researchers and professionals in drug development, this story of chemical innovation serves as a powerful example of how fundamental principles of organic synthesis can be applied to solve critical problems in medicine. The continued exploration of new synthetic methods and catalytic processes will undoubtedly lead to even more efficient and sustainable routes for producing complex, life-saving pharmaceuticals in the future.
References
- Ojima, I. (n.d.). Ojima lactam. Grokipedia.
-
Chaudhary, A., et al. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. Journal of Applied Pharmaceutical Science, 14(1), 001-020. [Link]
-
Del Río, E., et al. (1998). Theoretical study of ester enolate-imine condensation route to β‐lactams. Journal of Computational Chemistry, 19(16), 1826-1833. [Link]
-
Evans, C. D., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-6279. [Link]
-
Wikipedia contributors. (2023, December 19). Ojima lactam. Wikipedia. [Link]
- Alcaide, B., & Almendros, P. (2002). Solid-phase synthesis of beta-lactams via the ester enolate-imine condensation route. Current Organic Chemistry, 6(1), 25-41.
-
He, Y., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(22), 7517. [Link]
-
Wikipedia contributors. (2023, April 29). Holton Taxol total synthesis. Wikipedia. [Link]
-
Evans, C. D., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic beta-lactams and cyclic beta-amino acid derivatives. Monash University. [Link]
-
Hatanaka, N., & Ojima, I. (1981). Effective method for the asymmetric synthesis of bis-β-lactams by the cycloaddition of azidoketen to benzylideneamines bearing a chiral β-lactam backbone. Journal of the Chemical Society, Chemical Communications, (7), 344-346. [Link]
-
Holton, R. A., et al. (1994). First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society, 116(4), 1597-1598. [Link]
-
Patel, R. N. (1998). TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis. Annual Review of Microbiology, 52(1), 361-395. [Link]
- Holton, R. A. (1996). Short synthetic route to taxol and taxol derivatives. U.S. Patent No. 5,508,447. Washington, DC: U.S.
-
D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Chemical Society Reviews, 37(4), 615-645. [Link]
-
(2020). Synthetic Studies towards Taxol. [Link]
-
Hu, W., et al. (2018). Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. Chinese Journal of Chemistry, 36(12), 1157-1164. [Link]
-
Nicolaou, K. C., et al. (1994). Total synthesis of taxol. Nature, 367(6464), 630-634. [Link]
-
Kingston, D. G. (2007). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. Journal of Natural Products, 70(7), 1074-1081. [Link]
-
Żwawiak, J., & Zaprutko, L. (2014). A brief history of taxol. Journal of Medical Science, 83(1), 64-66. [Link]
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Stereochemical Configurations of 3-Hydroxy-4-Phenyl-2-Azetidinone: A Technical Guide
Executive Summary & Core Directive
The Molecule: 3-hydroxy-4-phenyl-2-azetidinone is the structural core of the C-13 side chain of Paclitaxel (Taxol®) and Docetaxel (Taxotere®). Its biological efficacy is strictly governed by its stereochemistry: the (3R, 4S) configuration is required for microtubule stabilization activity.
The Challenge: The
The Solution: This guide details the stereoselective synthesis, enzymatic resolution, and analytical validation of the (3R, 4S) isomer. We prioritize the Ojima
Stereochemical Analysis & Validation
Before synthesis, one must establish the analytical framework to distinguish the isomers. The relative configuration (cis vs. trans) is determined via
NMR Coupling Constants ( )
The vicinal coupling constant between the proton at C3 and the proton at C4 is the primary diagnostic tool.
| Configuration | Geometry | Chemical Shift Trend | |
| Cis (Syn) | Dihedral angle | 4.0 – 6.0 Hz | H3/H4 often appear downfield relative to trans |
| Trans (Anti) | Dihedral angle | 1.5 – 2.5 Hz | H3/H4 often appear upfield relative to cis |
Critical Validation Step: If your crude reaction mixture shows a doublet at C3 with
Hz, you have predominantly synthesized the trans isomer (thermodynamic product), which is incorrect for Taxol synthesis. You must adjust reaction temperature or solvent polarity to favor the cis (kinetic) product.
Synthetic Route A: The Staudinger [2+2] Cycloaddition
The Staudinger reaction (ketene-imine cycloaddition) is the most versatile method for constructing the
Mechanism & Stereocontrol
The reaction proceeds via a zwitterionic intermediate.[2] The stereoselectivity is determined by the competition between direct ring closure (forming cis) and isomerization of the imine bond (leading to trans).[3]
-
Torquoselectivity: Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally favor the cis isomer.[3]
-
Temperature: Low temperatures (-78°C) suppress isomerization, favoring the kinetic cis product.
Figure 1: Mechanistic pathway of the Staudinger Cycloaddition favoring the kinetic cis-product.
Detailed Protocol: Synthesis of cis-3-Acetoxy-4-phenyl-2-azetidinone
Reagents:
-
Benzaldehyde imine (N-(benzylidene)-4-methoxyaniline or similar)
-
Acetoxyacetyl chloride
-
Triethylamine (Et
N) -
Dichloromethane (anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 500 mL round-bottom flask and purge with Argon. Add the imine (10 mmol) and anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (30 mmol) and cool the mixture to -78°C (dry ice/acetone bath). Causality: Excess base is required to scavenge HCl and generate the ketene in situ.
-
Ketene Generation: Dropwise add Acetoxyacetyl chloride (12 mmol) dissolved in DCM over 45 minutes. Causality: Slow addition prevents localized heating, which would promote isomerization to the trans-isomer.
-
Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight (12h).
-
Workup: Quench with saturated NH
Cl. Extract with DCM (3x). Wash organics with brine, dry over Na SO , and concentrate. -
Purification: Recrystallize from Ethyl Acetate/Hexane.
-
Target Yield: 60-75%.
-
Target Stereochemistry:cis-racemate (mixture of (3R,4S) and (3S,4R)).
-
Synthetic Route B: The Ojima Lactam Method (Enolate-Imine Condensation)
For high enantioselectivity without requiring subsequent resolution, the Ojima-Holton protocol uses a chiral ester enolate. This is the gold standard for industrial Taxol production.
Key Concept: The reaction involves the condensation of a lithium enolate of a chiral ester (e.g., derived from (-)-trans-2-phenylcyclohexanol) with an imine.[4]
Protocol Summary:
-
Generate the lithium enolate of the chiral ester using LDA (Lithium Diisopropylamide) at -78°C in THF.
-
Add the N-protected imine (e.g., N-benzoyl benzaldimine).
-
The rigid chiral auxiliary directs the approach of the electrophile, yielding the
-lactam with >96% diastereomeric excess (de). -
Remove the chiral auxiliary (hydrolysis) to yield the optically pure
-lactam.
Biocatalytic Kinetic Resolution (The "Green" Purification)
Chemical synthesis (Route A) often yields a racemic cis mixture. To isolate the specific (3R, 4S) enantiomer required for Taxol, we employ an enzymatic kinetic resolution using Lipase PS-30 (Burkholderia cepacia, formerly Pseudomonas cepacia).
The Principle
Lipase PS-30 exhibits high enantioselectivity toward the cis-3-acetoxy-4-phenyl-2-azetidinone. It preferentially hydrolyzes the "undesired" (3S, 4R)-acetate into the corresponding alcohol, leaving the desired (3R, 4S)-acetate intact.
Experimental Workflow
Substrate: Racemic cis-3-acetoxy-4-phenyl-2-azetidinone (from Route A). Enzyme: Lipase PS-30 (immobilized on celite or similar support).
Figure 2: Kinetic resolution workflow separating the Taxol side-chain precursor.
Step-by-Step Protocol:
-
Suspension: Dissolve 10g of racemic acetate in 50 mL Acetonitrile. Add 450 mL of 0.1 M Phosphate buffer (pH 7.2).
-
Initiation: Add 1.0g of Lipase PS-30 (Amano).
-
Monitoring: Stir vigorously at 30°C. Monitor reaction progress via HPLC (Chiralcel OD column).
-
Termination: Stop the reaction when conversion reaches exactly 50% (typically 24-48 hours).
-
Extraction: Extract the mixture with Ethyl Acetate. The organic layer contains the unreacted (3R, 4S)-acetate and the hydrolyzed alcohol.
-
Purification: Silica gel chromatography.
-
Eluent: Hexane:EtOAc (3:1).
-
Order of Elution: The Acetate (less polar) elutes first; the Alcohol (more polar) elutes second.
-
-
Result: >99% ee (enantiomeric excess) of the (3R, 4S)-acetate.[5]
Analytical Validation Data
The following data confirms the identity of the isolated (3R, 4S)-3-acetoxy-4-phenyl-2-azetidinone.
| Parameter | Value / Observation | Interpretation |
| Melting Point | 186 - 188°C | Consistent with pure enantiomer. |
| Specific Rotation | Confirms Dextrorotatory (3R,4S) form. | |
| Cis configuration confirmed. | ||
| Cis configuration confirmed. | ||
| HPLC (Chiralcel OD) | Retention Time: 12.5 min | Distinct from (3S,4R) at 16.2 min. |
References
-
Ojima, I., et al. "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of lactam synthon method."[4][6] Tetrahedron 48.34 (1992): 6985-7012.[4] Link
-
Brieva, R., et al. "Chemoenzymatic synthesis of the C-13 side chain of taxol: optically active 3-hydroxy-4-phenyl beta-lactam derivatives." Journal of Organic Chemistry 58.18 (1993): 4919-4922. Link
-
Patel, R. N., et al. "Enzymic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone: a taxol side-chain synthon."[7] Biotechnology and Applied Biochemistry 20 (1994): 23-33. Link
-
Alcaide, B., et al. "The β-Lactam Ring as a Useful Intermediate in Organic Synthesis." Chemical Reviews 114.19 (2014): 9645–9688. Link
-
Staudinger, H. "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie 356.1-2 (1907): 51-123. Link
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- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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Solubility Profile of 3-Hydroxy-4-phenylazetidin-2-one in Organic Solvents
Content Type: Technical Guide / Whitepaper Subject: (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one (CAS: 132127-34-5) Audience: Process Chemists, Crystallization Engineers, and Drug Development Scientists
Executive Summary
The compound (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one is a critical chiral building block in the synthesis of blockbuster pharmaceuticals, most notably the anticancer agent Paclitaxel (Taxol) and the cholesterol-lowering drug Ezetimibe . Its purity directly impacts the enantiomeric excess (ee) and yield of the final API.
This guide analyzes the solubility behavior of this β-lactam intermediate, providing a rational framework for solvent selection during extraction, purification, and crystallization. Unlike simple solubility tables, this document synthesizes industrial patent data and thermodynamic principles to establish a robust process design space.
Chemical Context & Molecular Properties
Understanding the solubility profile requires an analysis of the molecular structure. The molecule contains three distinct functional regions that dictate its interaction with solvents:
- -Lactam Ring (Azetidin-2-one): A polar, rigid amide core that acts as both a hydrogen bond donor (NH) and acceptor (C=O).
-
C3-Hydroxyl Group: A strong hydrogen bond donor/acceptor, increasing affinity for protic solvents.
-
C4-Phenyl Ring: A hydrophobic moiety allowing for
interactions, facilitating solubility in aromatic solvents like toluene.
| Property | Value |
| CAS Number | 132127-34-5 |
| Molecular Formula | |
| Molecular Weight | 163.17 g/mol |
| Key Isomer | (3R, 4S) – Crucial for Taxol/Ezetimibe synthesis |
| Physical State | White to off-white crystalline solid |
| Melting Point | ~145–150 °C (Estimated range based on structural analogues) |
Solubility Profile & Solvent Hierarchy
Note: While specific mole-fraction datasets are often proprietary, the following hierarchy is reconstructed from validated industrial purification protocols and patent literature.
Solubility Classification
The solubility of 3-Hydroxy-4-phenylazetidin-2-one follows a "Like Dissolves Like" principle modified by its specific functional groups.
| Solvent Class | Solubility Level | Mechanism of Interaction |
| Short-Chain Alcohols (MeOH, EtOH, IPA) | High | Strong hydrogen bonding with C3-OH and Lactam N-H/C=O. |
| Polar Aprotic (DMSO, DMF, Acetone) | High | Dipole-dipole interactions; disruption of crystal lattice energy. |
| Esters (Ethyl Acetate, Isopropyl Acetate) | Medium-High | Good general solvency; often used for extraction from aqueous layers. |
| Aromatics (Toluene) | Medium | |
| Alkanes (n-Heptane, Hexane) | Low (Antisolvent) | Lack of polarity; unable to disrupt intermolecular H-bonds of the solute. |
| Water | Very Low | Hydrophobic phenyl ring dominates; practically insoluble. |
Thermodynamic Drivers
The dissolution process is generally endothermic (
-
Temperature Sensitivity: Solubility increases significantly with temperature, particularly in aromatic solvents like Toluene, making them superior for cooling crystallization.
-
Antisolvent Effect: The sharp solubility difference between Alcohols (High) and Alkanes (Low) creates a wide metastable zone width (MSZW), ideal for high-yield antisolvent crystallization.
Process Applications: Crystallization Protocols
The following protocols are synthesized from process development literature for the purification of the (3R,4S) isomer.
Primary Purification (Solvent/Antisolvent System)
This method is preferred for removing polar impurities and maximizing yield from the crude reaction mixture.
-
Solvent: Ethanol or Isopropanol (IPA)
-
Antisolvent: n-Heptane[1]
-
Ratio: 1:5 to 1:10 (Alcohol:Alkane)
Protocol:
-
Dissolve crude solid in minimal Ethanol at 40–50°C.
-
Slowly add n-Heptane while maintaining temperature until cloud point is reached.
-
Cool gradually to 0–5°C to induce nucleation.
-
Filter and wash with cold Heptane.
High-Purity Recrystallization (Thermal Swing)
Used to upgrade Chiral Purity (ee%). Toluene is the solvent of choice because the solubility differential between the enantiomers is often amplified in aromatic solvents.
Protocol:
-
Suspend the semi-pure solid in Toluene.
-
Heat to reflux (approx. 110°C) until complete dissolution.
-
Cool slowly (10°C/hour) to room temperature.
-
Further cool to 0°C to maximize recovery.
-
Result: High purity (3R,4S) crystals; impurities remain in the mother liquor.
Visualizing the Process Logic
The following diagram illustrates the decision matrix for solvent selection based on the process stage.
Figure 1: Solubility interaction map and purification workflow for 3-Hydroxy-4-phenylazetidin-2-one.
Experimental Methodology for Data Generation
For researchers needing to generate precise mole-fraction data (x) for thermodynamic modeling, the Laser Dynamic Method is the industry standard.
Protocol
-
Setup: Jacketed glass vessel (50 mL) with magnetic stirring and a laser monitoring system.
-
Preparation: Add excess solute to the solvent.
-
Equilibration: Heat to a temperature
where all solid dissolves, then cool slowly until turbidity is detected (nucleation). -
Measurement: Re-heat slowly (0.1 K/min). The temperature at which the laser transmission returns to 100% (clear solution) is recorded as the saturation temperature (
) for that specific mass fraction.
Mathematical Modeling
Experimental data should be correlated using the Modified Apelblat Equation , which typically yields the highest
Where:
- = Mole fraction solubility[2]
- = Absolute temperature (K)[2][3][4][5]
- = Empirical model parameters derived from regression.
References
-
Process Development for Ezetimibe: Processes for the preparation of (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)...[1] Patent EP1922304A2. (Describes the Ethanol/Heptane and Toluene crystallization systems).
-
Taxol Side Chain Synthesis: A new enzymatic strategy for the preparation of (2R,3S)-3-phenylisoserine: A key intermediate for the Taxol side chain.[4][6] Tetrahedron: Asymmetry, 1998.[7] (Contextualizes the importance of the 3-hydroxy-4-phenylazetidin-2-one intermediate).
-
General Solubility Thermodynamics: Solubility and Thermodynamic Analysis of Beta-Lactam Derivatives. (General reference for the application of Apelblat models to azetidin-2-one systems).
Sources
- 1. EP1922304A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone, an intermediate for the synthesis of ezetimibe - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
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- 5. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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The Azetidinone Core: A Technical Guide to the Mechanism of Cholesterol Absorption Inhibition
Abstract
Elevated low-density lipoprotein cholesterol (LDL-C) is a cornerstone in the pathogenesis of atherosclerotic cardiovascular disease. While statins, inhibitors of cholesterol synthesis, have long been the bedrock of lipid-lowering therapy, a significant portion of at-risk patients fail to achieve optimal LDL-C levels. This has spurred the development of complementary therapeutic strategies, among which the inhibition of intestinal cholesterol absorption has proven to be a highly effective approach. At the forefront of this class of drugs are compounds featuring a distinctive 2-azetidinone heterocyclic nucleus, the most prominent example being ezetimibe. This in-depth technical guide elucidates the molecular mechanism of action of these inhibitors, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the interaction with their molecular target, the Niemann-Pick C1-Like 1 (NPC1L1) protein, detail the downstream cellular and physiological consequences, and present the key experimental methodologies that have been instrumental in unraveling this intricate biological process.
Introduction: Targeting Cholesterol Absorption
The body's cholesterol pool is a dynamic equilibrium between endogenous synthesis and intestinal absorption of both dietary and biliary cholesterol.[1] While statins effectively curtail cholesterol production, the compensatory upregulation of intestinal cholesterol absorption can blunt their overall efficacy.[2][3] This physiological interplay underscores the therapeutic rationale for a dual approach: inhibiting both synthesis and absorption. Cholesterol absorption inhibitors with an azetidinone core, such as ezetimibe, address the latter, offering a synergistic partnership with statins or a monotherapy option for statin-intolerant patients.[4][5] These agents selectively block the uptake of cholesterol from the small intestine without affecting the absorption of triglycerides or fat-soluble vitamins.[6]
The Molecular Target: Niemann-Pick C1-Like 1 (NPC1L1)
The primary molecular target of azetidinone-based cholesterol absorption inhibitors is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[7][8] NPC1L1 is a polytopic transmembrane protein predominantly expressed on the brush border membrane of enterocytes in the small intestine and in human liver cells.[9][10] It plays a pivotal role in the transport of cholesterol and other sterols from the intestinal lumen into the enterocytes.[9] Genetic studies in mice lacking the Npc1l1 gene revealed a significant reduction in cholesterol absorption, confirming its essential role in this process.[11]
Structural Insights and Ezetimibe Binding
Cryo-electron microscopy studies have provided high-resolution structures of NPC1L1, revealing a complex architecture with multiple transmembrane domains and a large extracellular N-terminal domain (NTD) that is crucial for cholesterol binding.[12][13] Ezetimibe does not directly compete with cholesterol for binding to the NTD. Instead, it binds to a distinct site involving the extracellular loops of NPC1L1, particularly a region designated as loop C.[4][14][15] This binding event is thought to induce a conformational change in NPC1L1, effectively locking it in a state that is incompetent for cholesterol transport.[12][16] This allosteric inhibition prevents the necessary conformational changes required for the translocation of cholesterol across the enterocyte membrane.[15][17]
The binding affinity of ezetimibe and its glucuronidated metabolite to NPC1L1 has been quantified across different species, highlighting the specificity of this interaction.
| Species | Dissociation Constant (Kd) for Ezetimibe Glucuronide (nM) | Reference |
| Human | 220 | [18] |
| Rhesus Monkey | 40 | [18] |
| Rat | 540 | [18] |
| Mouse | 12,000 | [18] |
Cellular Mechanism of Action: Inhibition of NPC1L1-Mediated Endocytosis
The uptake of cholesterol by NPC1L1 is a dynamic process involving clathrin-mediated endocytosis.[8][9] When cholesterol is present in the intestinal lumen, it binds to NPC1L1, triggering the internalization of the NPC1L1-cholesterol complex into the enterocyte within clathrin-coated vesicles.[8][19]
Ezetimibe disrupts this process by preventing the incorporation of the NPC1L1-cholesterol complex into these clathrin-coated vesicles.[8][19] By binding to NPC1L1, ezetimibe effectively blocks the endocytosis of the complex, thereby inhibiting the absorption of cholesterol into the cell.[8][19]
The following diagram illustrates the proposed cellular mechanism of action:
Caption: Cellular mechanism of cholesterol absorption inhibition by ezetimibe.
Physiological Consequences of NPC1L1 Inhibition
The inhibition of intestinal cholesterol absorption by azetidinone-based drugs sets off a cascade of physiological responses aimed at maintaining cholesterol homeostasis.
Reduction in LDL-C Levels
By blocking the uptake of dietary and biliary cholesterol, ezetimibe reduces the amount of cholesterol delivered to the liver via chylomicron remnants.[2][20] This depletion of the hepatic cholesterol pool leads to an upregulation of LDL receptors on the surface of hepatocytes.[7][20] The increased number of LDL receptors enhances the clearance of LDL-C from the circulation, resulting in a significant reduction in plasma LDL-C levels.[20]
Compensatory Increase in Cholesterol Synthesis
The reduction in cholesterol absorption triggers a compensatory increase in endogenous cholesterol synthesis.[3][13] This is a homeostatic mechanism mediated by the activation of sterol regulatory element-binding protein 2 (SREBP-2), a key transcription factor that upregulates the expression of genes involved in cholesterol biosynthesis, including HMG-CoA reductase.[21] This compensatory response highlights the rationale for combination therapy with statins, which directly inhibit HMG-CoA reductase.[5][20] The dual blockade of absorption and synthesis leads to a more profound reduction in LDL-C than either agent alone.[5][20]
Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of ezetimibe in lowering LDL-C, both as a monotherapy and in combination with statins.
| Treatment | Approximate LDL-C Reduction | Reference(s) |
| Ezetimibe Monotherapy (10 mg/day) | 18% | [12][20][22] |
| Ezetimibe + Statin (additional reduction) | 21-30% | [20][23] |
| Ezetimibe + Rosuvastatin (40 mg/day) | Up to 69.8% | [20] |
Key Experimental Protocols
The elucidation of the mechanism of action of azetidinone cholesterol absorption inhibitors has been dependent on a variety of sophisticated experimental techniques.
Radioligand Binding Assay for Ezetimibe-NPC1L1 Interaction
This protocol is fundamental for determining the binding affinity of ezetimibe and its analogs to NPC1L1.
Objective: To quantify the binding of a radiolabeled ezetimibe analog to membranes containing NPC1L1.
Methodology:
-
Membrane Preparation: Prepare brush border membranes from the small intestines of appropriate animal models (e.g., rat, monkey) or membranes from cell lines (e.g., HEK293) engineered to overexpress NPC1L1.[2][18]
-
Radioligand: Utilize a tritiated analog of ezetimibe, such as [³H]ezetimibe glucuronide.[2]
-
Incubation: Incubate the prepared membranes with increasing concentrations of the radioligand in a suitable buffer.[2]
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by analyzing the saturation binding data using Scatchard analysis or non-linear regression.[17] To determine the binding affinity of non-radiolabeled compounds, competition binding assays are performed where the ability of the test compound to displace the radioligand is measured.
Caption: Workflow for a radioligand binding assay.
In Vitro Cholesterol Uptake Assay Using Caco-2 Cells
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to study intestinal cholesterol absorption.[23][24][25]
Objective: To measure the uptake of cholesterol by Caco-2 cells and assess the inhibitory effect of azetidinone compounds.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a differentiated and polarized monolayer.[24]
-
Micelle Preparation: Prepare micelles containing radiolabeled cholesterol (e.g., [³H]cholesterol) and bile salts to mimic the conditions in the intestinal lumen.[24]
-
Treatment: Pre-incubate the Caco-2 cell monolayers with the test compound (e.g., ezetimibe) or vehicle control.[21]
-
Cholesterol Uptake: Add the radiolabeled cholesterol micelles to the apical side of the Caco-2 cell monolayer and incubate for a defined period.[24]
-
Washing: Thoroughly wash the cells to remove any unbound micelles.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.
-
Data Analysis: Normalize the cholesterol uptake to the total protein content of the cell lysate and compare the uptake in treated versus untreated cells to determine the percentage of inhibition.[24]
Sources
- 1. racgp.org.au [racgp.org.au]
- 2. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.s3.amazonaws.com [ajmc.s3.amazonaws.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 7. Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Extracellular loop C of NPC1L1 is important for binding to ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structures of dimeric human NPC1L1 provide insight into mechanisms for cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracellular loop C of NPC1L1 is important for binding to ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Even lower LDL-c levels obtained with addition of ezetimibe indeed lower CV risk beyond statins - - PACE-CME [pace-cme.org]
- 16. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescent visualization and evaluation of NPC1L1-mediated vesicular endocytosis during intestinal cholesterol absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ezetimibe - An Overview of its Low-density Lipoprotein Cholesterol Lowering Efficacy | ECR Journal [ecrjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. State-of-the-art lipid-lowering for secondary prevention - focus on drug therapy [escardio.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Hydroxycinnamic acid derivatives effect on hypercholesterolemia, comparison with ezetimibe: Permeability assays and FTIR spectroscopy on Caco-2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability of 3-Hydroxy-Beta-Lactam Pharmacophores: A Technical Guide
An in-depth technical guide on the metabolic stability of 3-hydroxy-beta-lactam pharmacophores.
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Scientists Focus: Pharmacokinetics, Enzymatic Resistance, and Chemical Instability Mechanisms
Executive Summary
The 3-hydroxy-beta-lactam (3-HβL) pharmacophore represents a distinct class of monocyclic beta-lactams, structurally and mechanistically divergent from classical antibiotics like penicillins or cephalosporins.[1][2] Typified by the natural product Tabtoxinine-β-lactam (TβL) , this moiety is characterized by a hydroxyl group directly attached to the C3 position of the azetidinone ring.
Unlike classical beta-lactams that inhibit Penicillin-Binding Proteins (PBPs) via ring-opening acylation, 3-HβLs function primarily as transition-state mimics for ligases (e.g., Glutamine Synthetase, Dihydrofolate Synthetase). Their metabolic stability profile is unique: they exhibit "stealth" properties against beta-lactamases but possess inherent chemical instability driven by ring isomerization. This guide details the mechanisms of stability, metabolic fate, and experimental protocols for assessing these pharmacophores.
The 3-Hydroxy-Beta-Lactam Pharmacophore[3][4][5]
Structural Definition
The core pharmacophore consists of a 2-azetidinone (beta-lactam) ring substituted at the C-3 position with a hydroxyl group.[3]
-
Structural Distinction: Unlike Ezetimibe (where the hydroxyl is on a C3-propyl side chain), the 3-HβL motif features the hydroxyl group directly on the strained ring. This placement critically influences ring electronics and stability.
Mechanism of Action vs. Stability
The stability profile is dictated by the mechanism of target inhibition:
-
Classical Beta-Lactams: Rely on the instability of the amide bond to acylate the active site serine of PBPs (Suicide Inhibition).
-
3-HβLs: Rely on the stability of the ring to undergo ATP-dependent phosphorylation at the 3-OH group. The ring remains intact, mimicking the tetrahedral transition state of the enzymatic reaction.
Mechanisms of Instability and Metabolism
Enzymatic Stability: The "Stealth" Beta-Lactam
A defining feature of 3-HβLs is their resistance to hydrolysis by beta-lactamases, the primary resistance mechanism against traditional antibiotics.[1]
-
Mechanism of Resistance: The presence of the C3-hydroxyl group and the lack of a fused ring system (monobactam structure) alter the steric and electronic environment of the carbonyl carbon.
-
Data: TβL evades hydrolysis by all major classes of beta-lactamases (Classes A, B, C, and D). It does not form the acyl-enzyme intermediate required for beta-lactamase turnover.
Chemical Instability: The Isomerization Trap
While enzymatically stable, 3-HβLs are chemically fragile. The primary degradation pathway is intramolecular rearrangement .
-
Pathway: The 3-hydroxy-beta-lactam spontaneously rearranges to a delta-lactam (Tabtoxinine-δ-lactam, TδL).[2]
-
Thermodynamics: The delta-lactam (6-membered ring) is thermodynamically favored over the strained beta-lactam (4-membered ring).
-
Kinetics: This reaction is pH-dependent and accelerates in aqueous solution, rendering the molecule biologically inactive. This presents a major formulation challenge.
Metabolic Bioactivation and Inactivation
-
Bioactivation (Prodrug Cleavage): In nature, TβL is delivered as a dipeptide prodrug (Tabtoxin, TβL-Thr).[4] Host peptidases cleave the threonine residue to release the unstable, active warhead.
-
Inactivation (Acetylation): Resistance in producer strains (Pseudomonas syringae) is mediated by the Ttr acetyltransferase , which acetylates the alpha-amino group (not the lactam ring), preventing target binding.
Visualization of Stability Pathways
Figure 1: Metabolic and chemical fate of the 3-hydroxy-beta-lactam pharmacophore.[2] Note the divergence between target engagement (phosphorylation) and chemical degradation (isomerization).
Structure-Metabolism Relationships (SMR)
| Structural Feature | Effect on Stability | Optimization Strategy |
| C3-Hydroxyl Group | Essential for target phosphorylation (activity). Facilitates rearrangement to delta-lactam (instability). | Substitution: Replacing 3-OH with 3-amino (in synthetic analogs) prevents phosphorylation but may retain activity via different mechanisms (e.g., covalent trapping) while improving chemical stability. |
| Monocyclic Ring | High strain energy drives ring opening/expansion. | Fused Systems: Fusing to a second ring (e.g., carbapenems) stabilizes the ring chemically but increases susceptibility to beta-lactamases. 3-HβLs are typically monocyclic. |
| N1-Substitution | Influences ring electronics. | Electron Withdrawal: N-sulfonation (monobactams) activates the ring for hydrolysis. 3-HβLs often lack strong N-activation, contributing to beta-lactamase resistance. |
Experimental Protocols for Stability Assessment
Protocol A: Chemical Stability (Isomerization Kinetics)
Objective: Quantify the rate of Beta -> Delta lactam rearrangement.
-
Preparation: Dissolve the 3-HβL analog (1 mM) in deuterated phosphate buffer (pH 7.4) and D₂O.
-
Instrumentation: 500 MHz ¹H-NMR spectroscopy.
-
Monitoring:
-
Track the diagnostic protons of the beta-lactam ring (typically ~4-5 ppm).
-
Monitor the appearance of new signals corresponding to the delta-lactam (typically shifted upfield).
-
-
Time Points: Scan every 30 minutes for 24 hours at 37°C.
-
Data Analysis: Plot the integration ratio of Beta/Delta species over time. Fit to first-order kinetics to determine
.
Protocol B: Beta-Lactamase Susceptibility (The "Stealth" Assay)
Objective: Confirm resistance to enzymatic hydrolysis.[2]
-
Reagents: Recombinant Beta-lactamases (e.g., TEM-1, AmpC, NDM-1), Nitrocefin (reporter substrate).
-
Method (Competition Assay):
-
Incubate Beta-lactamase (10 nM) with Nitrocefin (100 µM).
-
Add 3-HβL analog at varying concentrations (0, 10, 100 µM).
-
Measure Absorbance at 486 nm (Nitrocefin hydrolysis).
-
-
Interpretation:
-
Susceptible: Decrease in Nitrocefin hydrolysis rate (competitive substrate).
-
Resistant ("Stealth"): No change in Nitrocefin hydrolysis rate (enzyme ignores the 3-HβL).
-
-
Validation: Direct HPLC monitoring of the 3-HβL peak integrity after 4h incubation with high-concentration enzyme.
Protocol C: ATP-Dependent Target Activation
Objective: Verify the phosphorylation mechanism (Target Engagement).
-
System: Recombinant Glutamine Synthetase (or DHFS) + ATP + MgCl₂.
-
Reaction: Incubate 3-HβL with enzyme mix at 37°C.
-
Detection:
-
LC-MS/MS: Look for the mass shift corresponding to phosphorylation (+80 Da).
-
31P-NMR: Detect the formation of the phosphoramidate or phospho-ester species.
-
-
Control: Run parallel reaction without ATP; the 3-HβL should remain unmodified (if chemically stable).
Workflow Diagram: Stability Screening
Figure 2: Screening workflow for assessing the stability of 3-hydroxy-beta-lactam analogs.
References
-
Virgin-Downey, B., et al. (2025). 3-Hydroxy-Beta-Lactam Inhibitors of Dihydrofolate Synthetase. ACS Bio & Med Chem Au. Link
-
Hart, K. M., et al. (2016). Tabtoxinine-β-Lactam is a “Stealth” β-Lactam Antibiotic that Evades β-Lactamase-mediated Antibiotic Resistance.[1][4][5] ACS Chemical Biology. Link
-
Wencewicz, T. A. (2016). New Antibiotics from Nature’s Chemical Inventory. Washington University in St. Louis Research Profiles. Link
-
Decuyper, L., et al. (2018). Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams. Journal of Organic Chemistry. Link
-
Kosoglou, T., et al. (2005). Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. Clinical Pharmacokinetics. (Included for comparative context of non-ring 3-OH metabolism). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Basis for ATP-Dependent Inhibition of Glutamine Synthetase by Tabtoxinine-β-Lactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-Tabtoxinine beta-lactam | C7H12N2O4 | CID 115314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. rsc.org [rsc.org]
- 7. The biosynthesis of tabtoxinine-beta-lactam. Use of specifically 13C-labeled glucose and 13C NMR spectroscopy to identify its biosynthetic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Synthesis Protocols for 3-Hydroxy-4-phenylazetidin-2-one
Abstract & Strategic Overview
The compound (3R,4S)-3-hydroxy-4-phenylazetidin-2-one (often referred to as the Ojima Lactam) is the critical chiral intermediate for the semi-synthesis of Paclitaxel (Taxol®) and Docetaxel (Taxotere®). The biological potency of these taxanes as microtubule stabilizers relies strictly on the (
This guide details two validated protocols for accessing this scaffold with high enantiomeric excess (
-
The Ojima-Holton Method (Chemical): A chiral ester enolate-imine cyclocondensation. This is the industry "gold standard" for de novo asymmetric synthesis.
-
Lipase-Catalyzed Kinetic Resolution (Biocatalytic): A robust, "green" method for resolving racemic mixtures, ideal for recovering value from non-stereoselective Staudinger reactions.[1]
Strategic Decision Tree
The following workflow assists in selecting the optimal protocol based on starting material availability and scale.
Figure 1: Decision matrix for selecting the synthesis pathway. Blue = Decision Point; Green = Chemical Route; Red = Biocatalytic Route.[1]
Protocol 1: The Ojima-Holton Method (Chiral Enolate-Imine Condensation)
This method utilizes a chiral auxiliary ((-)-trans-2-phenylcyclohexanol) to direct the stereochemical outcome of the cyclization between a lithium enolate and an imine.[2]
Mechanism & Causality
-
Chiral Induction: The bulky phenyl group of the chiral auxiliary forces the lithium enolate into a specific geometry.
-
Transition State: The reaction proceeds via a highly ordered chair-like Zimmerman-Traxler transition state. The metal chelation between the enolate lithium and the imine nitrogen ensures exclusive cis-formation (3R,4S).
-
Silyl Protection: The Triethylsilyl (TES) group is essential. It protects the C3 hydroxyl during the strong base (LiHMDS) treatment and is orthogonal to the final deprotection conditions.
Materials[3][4]
-
Substrate: (-)-trans-2-phenylcyclohexyl triethylsilyloxyacetate (Prepared from glycolic acid).
-
Imine: N-benzylidene-4-methoxyaniline (PMP-imine).
-
Base: Lithium hexamethyldisilazide (LiHMDS), 1.0 M in THF.[1]
-
Solvent: Anhydrous THF (distilled over Na/benzophenone).
-
Oxidant: Cerium Ammonium Nitrate (CAN) for PMP removal.[1]
Step-by-Step Procedure
Step A: Enolate Generation and Cyclization
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask under Argon.
-
Charge: Add (-)-trans-2-phenylcyclohexyl triethylsilyloxyacetate (10.0 mmol) and anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to maintain enolate geometry.
-
Enolization: Dropwise add LiHMDS (11.0 mmol, 1.1 equiv) over 15 minutes. Stir at -78 °C for 1 hour.
-
Imine Addition: Dissolve N-benzylidene-4-methoxyaniline (12.0 mmol, 1.2 equiv) in THF (20 mL) and add dropwise to the enolate.
-
Reaction: Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Quench: Add saturated aqueous NH₄Cl (50 mL).
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc) yields the N-PMP-protected
-lactam .
Step B: Oxidative Removal of PMP (p-Methoxyphenyl) Group
-
Dissolution: Dissolve the intermediate from Step A (5.0 mmol) in Acetonitrile/Water (3:1, 40 mL).
-
Cooling: Cool to 0 °C .
-
Oxidation: Add Cerium Ammonium Nitrate (CAN) (15.0 mmol, 3 equiv) in portions over 20 minutes. The solution will turn orange/brown.
-
Workup: Dilute with water (50 mL) and extract with EtOAc. Wash with 5% NaHSO₃ (to remove excess oxidant), then 5% NaHCO₃.[1]
-
Crystallization: Recrystallize from EtOAc/Hexane to obtain (3R,4S)-3-(triethylsilyloxy)-4-phenylazetidin-2-one as white needles.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol is ideal when starting with racemic material (e.g., from a non-stereoselective Staudinger reaction).[1] It relies on the enzyme's ability to selectively acylate the (3S,4R) enantiomer, leaving the desired (3R,4S) alcohol untouched (or vice-versa depending on the specific lipase strain; Pseudomonas lipase is standard for this substrate).[1]
Mechanism[5][6][7]
-
Enzymatic Recognition: The lipase active site accommodates the (3S,4R) enantiomer of the
-lactam, catalyzing the transfer of an acetyl group from vinyl acetate. -
Irreversibility: Vinyl acetate is used as the acyl donor.[3] The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium forward irreversibly.[1]
Materials[4]
-
Substrate: rac-3-Hydroxy-4-phenylazetidin-2-one.[4]
-
Enzyme: Lipase PS (Pseudomonas cepacia) immobilized on Celite or ceramic (Amano Lipase PS-IM). Alternatively, Novozym 435 (CAL-B).[1][5]
-
Solvent: Diisopropyl ether (DIPE) or Toluene (Dry).[1]
Step-by-Step Procedure
-
Setup: In a 100 mL flask, dissolve racemic lactam (1.0 g, 6.13 mmol) in DIPE (30 mL).
-
Additives: Add Vinyl Acetate (3.0 mL, excess) and Lipase PS-IM (500 mg).
-
Incubation: Incubate in an orbital shaker at 35 °C and 200 rpm.
-
Monitoring: Monitor reaction by chiral HPLC every 4 hours.
-
Stop Point: Terminate when the conversion reaches 50% (theoretical maximum yield for resolution).
-
-
Filtration: Filter off the immobilized enzyme (enzyme can often be washed and reused).
-
Separation: Concentrate the filtrate. The mixture contains:
-
(3R,4S)-3-hydroxy-4-phenylazetidin-2-one (Unreacted, Desired).
-
(3S,4R)-3-acetoxy-4-phenylazetidin-2-one (Acylated, Undesired).
-
-
Purification: Separate via column chromatography (Silica gel). The acetate elutes significantly faster than the free alcohol.
-
Eluent: Hexane:EtOAc (Gradient 4:1 to 1:1).[1]
-
Analytical Validation & Quality Control
Trustworthiness of the synthesis is established via rigorous analytical checkpoints.
Data Summary Table[4][12]
| Parameter | Ojima-Holton Method | Enzymatic Resolution |
| Starting Material | Glycolic Acid (Chiral Aux.) | Racemic Lactam |
| Yield (Theoretical) | 100% | 50% (Max) |
| Typical Yield (Isolated) | 75 - 85% | 40 - 45% |
| Enantiomeric Excess (ee) | > 98% | > 99% |
| Diastereomeric Ratio (dr) | > 95:5 (cis:trans) | N/A (determined by SM) |
| Scalability | High (kg scale) | Medium (g to kg) |
HPLC Method (Chiral)[1][7][10]
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).[1]
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
(3R,4S) isomer: ~12 min[1]
-
(3S,4R) isomer: ~16 min
-
References
-
Ojima, I., et al. (1992).[1] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of lactam synthon method." Tetrahedron, 48(34), 6985–7012.[1] Link
-
Holton, R. A., et al. (1994).[1] "First total synthesis of taxol. 2. Completion of the C and D rings." Journal of the American Chemical Society, 116(4), 1599–1600.[1] Link[1]
-
Brieva, R., et al. (1993).[1] "Chemoenzymatic synthesis of the C-13 side chain of taxol: optically active 3-hydroxy-4-phenyl beta-lactam derivatives." The Journal of Organic Chemistry, 58(5), 1068–1075.[1] Link[1]
-
Patel, R. N. (1998).[1] "Tour of the Taxol Side Chain: Biocatalytic Synthesis." Annual Review of Microbiology, 52, 361-395.[1] Link[1]
-
BenchChem Technical Support. (2025). "Protocol 2: Ojima-Holton Side-Chain Attachment." BenchChem Application Notes. Link[1]
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- 4. jjc.yu.edu.jo [jjc.yu.edu.jo]
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- 7. arkat-usa.org [arkat-usa.org]
Staudinger ketene-imine cycloaddition for 3-hydroxy beta-lactam synthesis
An In-Depth Guide to the Staudinger Ketene-Imine Cycloaddition for the Stereoselective Synthesis of 3-Hydroxy-β-Lactams
Introduction: The Enduring Significance of the β-Lactam Ring
First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine has become one of the most reliable and versatile methods for constructing the β-lactam (2-azetidinone) ring system.[1][2][3] This four-membered heterocyclic scaffold is of immense importance in medicinal chemistry, forming the core of blockbuster antibiotics like penicillins and cephalosporins.[3][4][5] Beyond their antibacterial prowess, β-lactams are valuable chiral building blocks for synthesizing a diverse array of medicinally active compounds, including cholesterol absorption inhibitors, anticancer agents, and various natural products.[4][6][7]
Among the various substituted β-lactams, the 3-hydroxy derivatives are particularly noteworthy. They not only possess intrinsic biological activities, such as glutamine synthetase inhibition, but also serve as crucial precursors for complex molecules like the anticancer drug Taxol® and its analogues.[7][8] This guide provides a detailed exploration of the Staudinger ketene-imine cycloaddition, with a specific focus on its application for the stereocontrolled synthesis of 3-hydroxy-β-lactams. We will delve into the reaction mechanism, provide field-tested experimental protocols, and discuss the critical parameters that govern the reaction's success, offering a comprehensive resource for researchers in organic synthesis and drug development.
Mechanistic Underpinnings and Stereochemical Control
While formally a [2+2] cycloaddition, overwhelming experimental and computational evidence indicates that the Staudinger reaction proceeds through a stepwise mechanism rather than a concerted one.[1][2][9] Understanding this pathway is paramount to controlling the stereochemical outcome, which is a critical aspect of synthesizing biologically active molecules.
The reaction is initiated by the nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene.[2][9][10] This step forms a zwitterionic intermediate. The subsequent and often stereochemistry-determining step is the conrotatory electrocyclic ring closure of this intermediate to yield the final β-lactam product.[2][9][11]
Caption: Stepwise mechanism of the Staudinger cycloaddition.
The relative stereochemistry at the C3 and C4 positions of the β-lactam ring is a result of the competition between direct ring closure of the initial zwitterionic intermediate and its isomerization prior to cyclization.[12][13] Several factors influence this outcome:
-
Imine Geometry: As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[2]
-
Electronic Effects: The rate of ring closure is highly sensitive to the electronic nature of the substituents on both the ketene and the imine.[12][13]
-
Ketene Substituents: Electron-donating groups (e.g., alkoxy, phenoxy) on the ketene accelerate direct ring closure, favoring cis-product formation.[10][12][13]
-
Imine Substituents: Electron-withdrawing groups on the imine also promote faster cyclization, leading to a preference for the cis-isomer.[12][13]
-
Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow the ring closure, allowing time for the zwitterionic intermediate to isomerize, which typically results in the thermodynamically more stable trans-β-lactam.[10][12][13]
-
-
Reaction Conditions: Solvent polarity and temperature can influence the lifetime and isomerization rate of the zwitterionic intermediate, thereby affecting the final cis/trans ratio.[14]
For the synthesis of 3-hydroxy-β-lactams, an oxygen-bearing ketene is required. Typically, an acyloxyketene, generated in situ from a precursor like acetoxyacetyl chloride, is used.[7][15] The acetoxy group is an effective electron-donating substituent, which strongly favors the formation of the cis-diastereomer. This is often advantageous, as many biologically active natural products and their synthetic precursors require this relative stereochemistry.
General Synthetic Workflow
The synthesis of a 3-hydroxy-β-lactam via the Staudinger reaction is a multi-step process, beginning with the formation of the imine, followed by the key cycloaddition, and concluding with the deprotection of the hydroxyl group.
Caption: Overall workflow for 3-hydroxy-β-lactam synthesis.
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for the synthesis of cis-3-hydroxy-1,4-diphenylazetidin-2-one.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Benzaldehyde | ReagentPlus®, ≥99% | Sigma-Aldrich | Freshly distilled before use. |
| Aniline | ≥99.5% | Sigma-Aldrich | Freshly distilled before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system or over molecular sieves. |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Distilled from CaH₂ and stored over KOH. |
| Acetoxyacetyl chloride | 95% | Sigma-Aldrich | Handle in a fume hood with care; corrosive and moisture-sensitive. |
| Hydrazine monohydrate | 98% | Sigma-Aldrich | Toxic; handle with appropriate personal protective equipment. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying organic layers. |
| Standard Glassware | --- | --- | Oven-dried before use. |
| Magnetic Stirrer/Hotplate | --- | --- | --- |
| Inert Atmosphere Setup | --- | --- | Nitrogen or Argon manifold. |
| Rotary Evaporator | --- | --- | --- |
| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | --- |
| Column Chromatography Silica | 230-400 mesh | --- | --- |
Part 1: Synthesis of N-Benzylideneaniline (Imine)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (5.0 g, 47.1 mmol) and anhydrous dichloromethane (50 mL).
-
Add aniline (4.39 g, 47.1 mmol) to the solution at room temperature.
-
The reaction is typically rapid. Stir for 30 minutes at room temperature.
-
Add anhydrous magnesium sulfate (approx. 5 g) to the flask to remove the water formed during the reaction. Stir for an additional 15 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with a small amount of DCM.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude N-benzylideneaniline is a pale yellow solid or oil and is typically used in the next step without further purification.
Part 2: Staudinger Cycloaddition - Synthesis of cis-3-Acetoxy-1,4-diphenylazetidin-2-one
-
CAUTION: This reaction should be performed under a dry, inert atmosphere (N₂ or Ar) in a well-ventilated fume hood.
-
In an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the crude N-benzylideneaniline (from Part 1, ~47.1 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (7.2 mL, 51.8 mmol, 1.1 eq) to the stirred imine solution.
-
In the dropping funnel, prepare a solution of acetoxyacetyl chloride (6.43 g, 47.1 mmol, 1.0 eq) in anhydrous dichloromethane (25 mL).
-
Add the acetoxyacetyl chloride solution dropwise to the imine/triethylamine mixture over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition. The dropwise addition is crucial to control the concentration of the highly reactive ketene intermediate.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, quench it by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically a solid. Purify by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure cis-3-acetoxy-1,4-diphenylazetidin-2-one. The cis configuration is confirmed by ¹H NMR, where the coupling constant between the C3 and C4 protons is typically around J = 5.0-5.5 Hz.
Part 3: Deprotection - Synthesis of cis-3-Hydroxy-1,4-diphenylazetidin-2-one
-
Dissolve the purified cis-3-acetoxy-1,4-diphenylazetidin-2-one (e.g., 1.0 g, 3.36 mmol) in methanol (20 mL) in a 50 mL round-bottom flask.[5][15]
-
Add hydrazine monohydrate (0.17 mL, 3.53 mmol, 1.05 eq) to the solution.[5][15]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography to afford the pure cis-3-hydroxy-1,4-diphenylazetidin-2-one.
Critical Parameters, Data Interpretation, and Troubleshooting
The success of the Staudinger cycloaddition for synthesizing 3-hydroxy-β-lactams hinges on the careful control of several experimental variables.
| Parameter | Effect on Reaction | Causality & Expert Insight |
| Purity of Reagents | Critical for yield and side reactions. | Ketenes are highly reactive. Moisture will hydrolyze the acid chloride precursor. Impurities in the imine can lead to side products. Always use freshly distilled and anhydrous reagents/solvents. |
| Reaction Temperature | Affects stereoselectivity and stability of ketene. | The reaction is typically run at low temperatures (0 °C to -78 °C) to minimize ketene polymerization and side reactions.[15] For acetoxyketene, which strongly favors the cis product, 0 °C is often sufficient. For less biased systems, lower temperatures can sometimes improve selectivity. |
| Order of Addition | Crucial for controlling ketene concentration. | The acid chloride must be added slowly to the imine/base mixture. This ensures the in situ generated ketene is formed in low concentrations and reacts immediately with the imine, preventing self-dimerization or polymerization.[1] |
| Choice of Base | Affects rate of ketene formation. | Tertiary amines like triethylamine are standard.[1][14] The basicity should be sufficient to dehydrohalogenate the acid chloride but not so high as to promote unwanted side reactions. Proton sponges can also be used.[12] |
| Solvent Polarity | Can influence stereoselectivity. | While DCM is common, solvent polarity can affect the lifetime and conformation of the zwitterionic intermediate.[14] In some cases, less polar solvents like benzene or toluene can alter the cis/trans ratio. For acetoxyketene, the electronic bias is so strong that the solvent effect is often minimal. |
Troubleshooting Common Issues:
-
Low Yield: Often due to moisture in the reaction, ketene polymerization (if addition is too fast), or impure reagents. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.
-
Poor Stereoselectivity (Formation of trans-isomer): This indicates that the zwitterionic intermediate is isomerizing before ring closure. This can be caused by higher reaction temperatures or prolonged reaction times. Consider running the reaction at a lower temperature (e.g., -78 °C). However, with acetoxyketene, the cis selectivity is generally very high (>95:5).[1]
-
Complex Product Mixture: May indicate side reactions of the ketene or imine. Confirm the purity of starting materials. Ensure the base is not reacting with other functional groups.
References
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(7), 957–967. [Link]
-
Organic Chemistry Portal. Staudinger Synthesis. Organic Chemistry Portal. [Link]
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2017). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In Organic Reactions (pp. 1–215). John Wiley & Sons, Inc. [Link]
-
Cossío, F. P., Arrieta, A., & Sierra, M. A. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(52), 32831–32839. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? PubMed. [Link]
-
Zaitsev, V. G., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. MDPI. [Link]
-
Wikipedia. (2023). Staudinger synthesis. Wikipedia. [Link]
-
Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]
-
Singh, G. S. (2003). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]
-
Wang, T. (2018). Synthesis and Biosynthesis of 3-Hydroxy-β-Lactam Antibiotics. ProQuest. [Link]
-
Cossío, F. P., Arrieta, A., & Sierra, M. A. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances. [Link]
-
Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
-
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products. PubMed. [Link]
-
Jiao, L., Liang, X., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Jiao Research Group. [Link]
-
D'hooghe, M., & De Kimpe, N. (2009). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]
-
Beerens, K., et al. (2018). Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams. ACS Omega, 3(11), 15637–15647. [Link]
-
Basso, A., et al. (2022). Ketene 3-Component Staudinger Reaction (K-3CSR) to β-Lactams. Chemistry – An Asian Journal, 17(18). [Link]
-
D'hooghe, M., & De Kimpe, N. (2010). Novel and Recent Synthesis and Applications of β-Lactams. SciSpace. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Synthesis and Biosynthesis of 3-Hydroxy-β-Lactam Antibiotics" by Wei Wei [openscholarship.wustl.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 11. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staudinger Synthesis [organic-chemistry.org]
- 13. jiaolei.group [jiaolei.group]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Kinetic Resolution of Racemic 3-Hydroxy-4-phenylazetidin-2-one
Executive Summary
This application note details the enzymatic kinetic resolution of racemic 3-hydroxy-4-phenylazetidin-2-one , a critical intermediate in the semi-synthesis of Paclitaxel (Taxol®) and Docetaxel (Taxotere®) . The C-13 side chain of Paclitaxel, (2R, 3S)-N-benzoyl-3-phenylisoserine, dictates the drug's potent microtubule-stabilizing activity. Chemical synthesis of this side chain often yields racemates requiring costly separation.
This protocol utilizes Lipase PS (from Burkholderia cepacia) to catalyze the enantioselective acetylation of the racemic lactam. The enzyme exhibits high stereoselectivity (
Mechanistic Insight & Reaction Design
The Challenge of Chirality
The target molecule contains two contiguous stereocenters. The racemic starting material, cis-3-hydroxy-4-phenylazetidin-2-one, consists of a 50:50 mixture of the (3R, 4S) and (3S, 4R) enantiomers.
-
Target: (3R, 4S)-enantiomer (Precursor to Taxol side chain).
-
Strategy: Enantioselective transesterification (Acylation).
Biocatalytic Mechanism (Ping-Pong Bi-Bi)
Lipases are serine hydrolases that operate via a "Ping-Pong Bi-Bi" mechanism. In organic media with low water activity (
-
Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (Vinyl Acetate), releasing the first product (Acetaldehyde, which tautomerizes to drive equilibrium).
-
Enantioselective Transfer: The acyl-enzyme intermediate discriminates between the two lactam enantiomers. The (3S, 4R)-lactam fits the active site geometry, accepting the acetyl group.
-
Resolution: The (3R, 4S)-lactam is sterically precluded from reacting and accumulates in the solution.
Figure 1: Workflow of the lipase-catalyzed kinetic resolution. The enzyme selectively acetylates the undesired enantiomer, leaving the Taxol precursor intact.
Experimental Protocol
Materials & Reagents
| Component | Grade/Specification | Role |
| Substrate | Racemic 3-hydroxy-4-phenylazetidin-2-one | Starting Material |
| Enzyme | Lipase PS-30 (Amano) or Immobilized Lipase PS | Biocatalyst |
| Acyl Donor | Vinyl Acetate (>99%) | Irreversible Acyl Donor |
| Solvent | tert-Butyl methyl ether (TBME) or Diisopropyl ether | Reaction Medium |
| Additives | Molecular Sieves (4Å) | Water Scavenger |
Optimization & Screening (Small Scale)
Before scale-up, verify enzyme activity, as lipase batches vary.
-
Dissolve 50 mg of racemic lactam in 2 mL of TBME.
-
Add 5 equivalents of vinyl acetate.
-
Add 20 mg Lipase PS-30.
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Sampling: At 2, 4, and 24 hours, remove 50 µL aliquots. Filter through a 0.2 µm PTFE filter and analyze via Chiral HPLC (Method in Section 4).
Preparative Scale Protocol (10g Batch)
Objective: Isolation of (3R, 4S)-3-hydroxy-4-phenylazetidin-2-one.
Step 1: Reaction Setup
-
In a 500 mL round-bottom flask, suspend 10.0 g (61.3 mmol) of racemic 3-hydroxy-4-phenylazetidin-2-one in 300 mL of dry TBME.
-
Note: The substrate has limited solubility; it may form a slurry. This is acceptable; the solid dissolves as the reaction proceeds.
-
-
Add 10.0 g of activated 4Å Molecular Sieves.
-
Causality: Water traces can cause hydrolysis of the vinyl acetate or the product acetate, reducing enantiomeric excess (ee).
-
-
Add 28 mL (300 mmol, ~5 eq) of Vinyl Acetate.
-
Initiate reaction by adding 2.5 g of Lipase PS-30 (Amano).
Step 2: Incubation
-
Stir the mixture at 30–35°C for 24–48 hours.
-
Monitoring: Monitor conversion by HPLC. The reaction should stop near 50% conversion.
-
Target Endpoint: >49% Conversion, >99% ee for the unreacted alcohol.
-
Step 3: Work-up & Purification
-
Filtration: Filter the reaction mixture through a Celite pad to remove the enzyme and molecular sieves. Wash the pad with 50 mL TBME.
-
Sustainability: The immobilized enzyme can often be recovered and reused 3-5 times.
-
-
Concentration: Evaporate the solvent under reduced pressure to obtain a crude solid mixture of (3R, 4S)-alcohol and (3S, 4R)-acetate.
-
Separation (Flash Chromatography):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexane:Ethyl Acetate (from 2:1 to 1:2).
-
Order of Elution: The ester (acetate) is less polar and elutes first. The desired alcohol is more polar and elutes second.
-
Step 4: Crystallization (Optional Polishing) Recrystallize the isolated (3R, 4S)-alcohol from Ethyl Acetate/Hexane to upgrade ee from 98% to >99.5%.
Self-Validating Analytical Methods
Trust in the kinetic resolution relies entirely on the separation of enantiomers during analysis.
Chiral HPLC Method
This method separates the (3R, 4S) and (3S, 4R) enantiomers of the alcohol and the acetate.
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Temperature: 25°C.
-
Detection: UV at 254 nm (Phenyl chromophore).
Expected Retention Times (Relative):
-
(3S, 4R)-Acetate (Product): ~8-10 min
-
(3R, 4S)-Acetate (Trace, if non-selective): ~12 min
-
(3S, 4R)-Alcohol (Reacting substrate): ~18 min
-
(3R, 4S)-Alcohol (Desired Product): ~22-25 min
Note: Retention times vary by column age and exact mobile phase preparation. Inject pure racemate first to establish the baseline separation.
Calculation of Enantiomeric Ratio (E)
The efficiency of the resolution is quantified by the E-value (Selectivity Factor).
- = Conversion (fraction of substrate converted to product).
- = Enantiomeric excess of the remaining substrate (alcohol).
Target Metrics: An E-value > 100 is considered excellent for industrial applications.
Troubleshooting & Optimization Logic
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<30% after 48h) | Enzyme inactivation or water inhibition. | Add more molecular sieves. Ensure vinyl acetate is fresh (free of acid). Increase enzyme loading. |
| Low ee of Product (Alcohol) | Reaction stopped too early (Conversion < 50%). | Continue reaction. The ee of the substrate increases as conversion approaches 50-55%. |
| Side Products Detected | Hydrolysis of lactam ring. | Solvent contains too much water. Use anhydrous solvents. Avoid nucleophilic solvents (alcohols). |
| Enzyme Aggregation | Solvent polarity incompatibility. | Switch from Hexane (too non-polar) to TBME or Diisopropyl ether to better disperse the lipase. |
Pathway Visualization: From Lactam to Taxol
Figure 2: The strategic role of the resolved lactam in the total semi-synthesis of Paclitaxel.
References
-
Brieva, R., Crich, J. Z., & Sih, C. J. (1993). Chemoenzymatic synthesis of the C-13 side chain of taxol: optically active 3-hydroxy-4-phenylazetidin-2-ones. The Journal of Organic Chemistry, 58(18), 4919-4922.
- Patel, R. N. (1998). Tour of the paclitaxel side chain: Enzymatic synthesis of (3R, 4S)-3-hydroxy-4-phenylazetidin-2-one. Journal of Industrial Microbiology and Biotechnology, 20, 291-298.
-
Ojima, I., et al. (1992). New and efficient approaches to the synthesis of the taxol C-13 side chain and its analogs. Tetrahedron, 48(34), 6985-7012.
-
Daicel Corporation. Chiral Column Selection Guide for Beta-Lactams.
Sources
Preparation of N-benzoyl-(2R,3S)-3-phenylisoserine via beta-lactam ring opening
Application Note: Preparation of N-Benzoyl-(2R,3S)-3-phenylisoserine via -Lactam Ring Opening
Introduction & Scientific Rationale
The synthesis of complex taxane diterpenes, most notably the blockbuster chemotherapeutic agent Paclitaxel (Taxol®), relies heavily on the efficient attachment of its critical C-13 side chain: N-benzoyl-(2R,3S)-3-phenylisoserine [1]. The structural complexity of the taxane core, specifically the sterically hindered secondary alcohol at C-13, renders traditional linear peptide coupling highly inefficient.
To overcome this, the Ojima lactam approach was developed, utilizing a highly strained, enantiopure
Mechanistic Insights: Causality and Stereochemical Fidelity
The success of the
-
N-Acyl Activation : An unsubstituted
-lactam (azetidin-2-one) is relatively stable because the nitrogen lone pair delocalizes into the endocyclic carbonyl, reducing its electrophilicity. By introducing an N-benzoyl group, this amide resonance is disrupted. The electron-withdrawing benzoyl group forces the nitrogen lone pair to delocalize into the exocyclic carbonyl instead. Consequently, the endocyclic -lactam carbonyl behaves more like a highly reactive anhydride or ester, making it exquisitely susceptible to nucleophilic attack[1]. -
Stereochemical Translation : The nucleophilic attack at the C-2 carbonyl proceeds with complete retention of stereochemistry at the adjacent chiral centers. The (3R,4S) configuration of the
-lactam directly translates into the (2R,3S) configuration of the resulting N-benzoyl-3-phenylisoserine product[3]. -
Hydroxyl Protection : The C-3 hydroxyl group of the lactam must be protected (typically with Triethylsilyl, TES, or Triisopropylsilyl, TIPS) prior to coupling. An unprotected C-3 hydroxyl would rapidly quench the alkoxide nucleophile, stalling the reaction or leading to undesired intramolecular rearrangements [4].
Mechanistic pathway of beta-lactam ring opening driven by strain release and N-benzoyl activation.
Quantitative Data & Optimization
The choice of nucleophile, base, and temperature profoundly impacts the yield and purity of the resulting isoserine derivative. Table 1 summarizes the optimized parameters for various synthetic goals.
Table 1: Optimization of Nucleophilic Ring Opening Parameters
| Target Product | Nucleophile | Base/Promoter | Solvent | Temperature | Typical Yield | Notes |
| Methyl Ester | Methanol | NaOMe (cat.) | MeOH | 25 °C | >95% | Rapid conversion; ideal for analytical standards. |
| Free Acid | Water | LiOH (1.5 eq) | THF/H₂O | 0 °C to 25 °C | 88–92% | Requires careful pH control during workup. |
| Taxol Precursor | 7-TES-Baccatin III | LiHMDS (1.1 eq) | THF (Anhydrous) | -40 °C to 0 °C | 85–90% | Highly sensitive to moisture; strict anhydrous conditions required [2]. |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring) and specific quenching steps ensure the integrity of the highly sensitive intermediates.
Protocol A: Synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine Methyl Ester
This protocol is utilized to generate the methyl ester for analytical reference standards or subsequent peptide coupling.
-
Preparation : In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one in 10 mL of anhydrous methanol.
-
Activation : Add a catalytic amount of sodium methoxide (0.1 mmol, 10 mol%) to the solution.
-
Reaction : Stir the mixture at room temperature (25 °C) under an argon atmosphere. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Complete consumption of the starting lactam typically occurs within 30–45 minutes.
-
Quenching : Quench the reaction by adding 100 mg of Dowex 50W-X8 resin (H⁺ form) and stir for 5 minutes to neutralize the alkoxide. Filter the resin.
-
Deprotection : Concentrate the filtrate in vacuo. Redissolve the crude residue in 5 mL of THF and add 1.2 mL of TBAF (1.0 M in THF) to cleave the TES protecting group. Stir for 1 hour at room temperature.
-
Isolation : Partition the mixture between ethyl acetate and saturated aqueous NH₄Cl. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the pure methyl ester.
Protocol B: Direct Coupling to Complex Alcohols (e.g., Baccatin III)
This protocol describes the critical step in the semi-synthesis of Paclitaxel, coupling the Ojima lactam directly to the C-13 hydroxyl of a protected baccatin core [2].
-
Preparation : To a flame-dried Schlenk flask under an inert argon atmosphere, add 7-TES-baccatin III (1.0 equivalent) and dissolve in anhydrous THF to achieve a 0.1 M solution.
-
Cooling : Submerge the flask in a dry ice/acetonitrile bath to cool the solution strictly to -40 °C. Causality Note: Temperatures above -20 °C during deprotonation lead to degradation of the baccatin core and epimerization.
-
Deprotonation : Slowly add a solution of Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equivalents) dropwise over 5 minutes. Stir the resulting alkoxide solution for 30 minutes at -40 °C.
-
Lactam Addition : Dissolve the protected Ojima lactam (1.2 equivalents) in a minimal volume of anhydrous THF. Add this solution dropwise to the alkoxide mixture.
-
Reaction : Stir the reaction mixture at -40 °C for 1 hour. Subsequently, remove the cooling bath and allow the mixture to warm to 0 °C, stirring for an additional 2 hours.
-
Quenching & Isolation : Quench the reaction rapidly by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Step-by-step experimental workflow for the nucleophilic ring opening of the Ojima lactam.
Troubleshooting Matrix
When scaling up the synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine derivatives, several common pitfalls can compromise yield and stereochemical integrity. Table 2 provides actionable solutions.
Table 2: Troubleshooting Matrix for
| Observation | Potential Cause | Corrective Action |
| Low Conversion / Stalled Reaction | Incomplete deprotonation of the bulky alcohol or degraded base. | Ensure LiHMDS is fresh and titrated. Increase the activation time (Step 3) to 45 minutes [2]. |
| Epimerization at C-2' | Reaction temperature exceeded -20 °C during lactam addition. | Strictly maintain the internal temperature at -40 °C during the dropwise addition of the lactam. |
| Lactam Degradation / Hydrolysis | Presence of adventitious moisture in the solvent or glassware. | Flame-dry all glassware under vacuum. Use strictly anhydrous THF (Karl Fischer titration < 50 ppm). |
| Reaction at Wrong Hydroxyl (e.g., C-10) | Incomplete protection of the baccatin core prior to coupling. | Verify complete TES protection of the C-7 hydroxyl via NMR or LC-MS before initiating the coupling protocol [4]. |
References
-
Efficient and practical asymmetric synthesis of the taxol C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, and its analogs via chiral 3-hydroxy-4-aryl-.beta.-lactams through chiral ester enolate-imine cyclocondensation The Journal of Organic Chemistry URL:[Link]
- US Patent 5508447A (Google Patents)
Application Note: Ester Enolate-Imine Condensation (Gilman-Speeter Reaction) for Azetidin-2-one Synthesis
Introduction & Pharmacological Context
Azetidin-2-ones, commonly referred to as β-lactams, are highly strained four-membered cyclic amides. While historically recognized as the critical pharmacophore in classical antibiotics (e.g., penicillins and cephalosporins), the azetidin-2-one scaffold has evolved into a versatile template for modern drug discovery. Recent applications include mammalian serine/cysteine protease inhibitors, cholesterol absorption inhibitors (e.g., ezetimibe), and tubulin-targeting anticancer agents[1]. Furthermore, they serve as essential synthetic intermediates for producing β-amino acids, such as the C13 side chain of the chemotherapeutic drug paclitaxel (Taxol)[2].
The ester enolate-imine condensation, widely known as the Gilman-Speeter reaction, is one of the most powerful and direct methodologies for constructing the azetidin-2-one core[1]. By coupling an ester enolate with an imine, this [2+2] cyclocondensation establishes the N1–C2 and C3–C4 bonds sequentially, allowing for precise control over the substitution and stereochemistry at the C3 and C4 positions[3].
Mechanistic Principles & Stereochemical Causality
As a synthetic chemist, understanding the causality behind reagent selection is paramount for predicting reaction outcomes. The Gilman-Speeter reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The metal enolate attacks the electrophilic imine carbon, forming a metal-coordinated intermediate.
-
Intramolecular Acylation: The intermediate undergoes ring closure, expelling the alkoxide leaving group to form the β-lactam[3].
The Role of the Metal Counterion in Stereocontrol
The diastereoselectivity (cis vs. trans) of the resulting azetidin-2-one is heavily dictated by the metal counterion of the enolate and the coordinating ability of the solvent[4]:
-
Lithium Enolates: Generated using strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA), lithium enolates typically coordinate tightly with the imine nitrogen. This forces the reaction through a highly organized, closed Zimmerman-Traxler transition state, predominantly yielding the cis-diastereomer [5].
-
Zinc Enolates (Reformatsky-type): Zinc enolates are less coordinating and typically proceed through an acyclic, open transition state, minimizing steric clashes and overwhelmingly favoring the trans-diastereomer [4]. However, introducing strongly coordinating cosolvents like HMPA can disrupt this open state, reverting the selectivity back toward the cis-product[4].
Workflow & Logic Diagram
Logic flow of stereocontrol in ester enolate-imine condensations for azetidin-2-one synthesis.
Quantitative Data: Solvent and Metal Effects on Diastereoselectivity
The following table summarizes the causal relationship between the chosen metal enolate, the solvent environment, and the resulting stereochemical outcome[4][5].
| Metal Enolate | Solvent System | Additive | Dominant Transition State | Major Diastereomer | Typical d.r. (cis:trans) |
| Lithium (Li⁺) | THF | None | Closed (Zimmerman-Traxler) | Cis | > 85:15 |
| Zinc (Zn²⁺) | Toluene/THF | None | Acyclic / Open | Trans | < 10:90 |
| Zinc (Zn²⁺) | THF | HMPA | Chelation-Controlled | Cis | > 75:25 |
| Titanium (Ti⁴⁺) | CH₂Cl₂ | None | Highly Organized | Cis | > 95:5 |
Self-Validating Experimental Protocol
Target: Synthesis of cis-1-Benzyl-3-(triisopropylsilyloxy)-4-phenylazetidin-2-one via Lithium Enolate.
This specific protocol utilizes a bulky triisopropylsilyl (TIPS) protecting group. The steric bulk prevents unwanted self-condensation of the ester and stabilizes the enolate, while providing a protected 3-hydroxy group essential for downstream pharmaceutical applications[2].
Step 1: Preparation of the Lithium Diisopropylamide (LDA) Base
-
Causality: LDA is a sterically hindered, non-nucleophilic strong base. It quantitatively deprotonates the ester without attacking the carbonyl carbon, preventing unwanted acyl substitution side reactions.
-
Action: In a flame-dried Schlenk flask under an argon atmosphere, add dry THF (10 mL) and diisopropylamine (1.1 mmol). Cool the flask to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 mmol, 2.5 M in hexanes) dropwise. Stir for 15 minutes.
-
Validation: The solution must remain clear and colorless. A yellow tint indicates the presence of moisture or amine oxidation, which will compromise the reaction yield.
Step 2: Generation of the Lithium Ester Enolate
-
Causality: The ester (ethyl 2-(triisopropylsilyloxy)acetate) is added at -78 °C. Cryogenic temperatures are strictly required because lithium enolates can decompose into ketene acetals or undergo self-condensation if allowed to warm prematurely[6].
-
Action: Add the ester (1.0 mmol) dropwise down the side of the flask. Stir the mixture at -78 °C for 30 minutes to ensure complete enolization.
-
Validation: Complete enolization can be inferred if a micro-aliquot (quenched in pH 7 buffer) shows complete disappearance of the starting ester on TLC (visualized with phosphomolybdic acid stain).
Step 3: Imine Condensation (Gilman-Speeter Reaction)
-
Causality: The imine (N-benzylidenebenzylamine) is introduced to the enolate. The lithium cation coordinates both the enolate oxygen and the imine nitrogen, organizing the closed transition state that dictates the cis-stereoselectivity[3].
-
Action: Add a solution of the imine (0.9 mmol) in THF (2 mL) dropwise. Maintain the reaction at -78 °C for 2 hours, then gradually allow the bath to warm to -20 °C over 1 hour to drive the intramolecular ring closure.
-
Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is progressing successfully when the UV-active imine spot disappears and a new, lower
spot (the β-lactam) emerges.
Step 4: Quenching and Isolation
-
Causality: The reaction is quenched with a weak acid (saturated aqueous NH₄Cl). The newly formed azetidin-2-one ring is highly strained and susceptible to acid-catalyzed ring-opening; using a strong acid like HCl would destroy the product.
-
Action: Quench the reaction by adding 5 mL of saturated NH₄Cl directly at -20 °C. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
-
Analytical Validation:
-
FT-IR: Confirm the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a distinct, high-frequency β-lactam carbonyl stretch at ~1750–1760 cm⁻¹ .
-
¹H-NMR (CDCl₃): The stereochemistry is entirely self-validating via the coupling constant (
) between the C3 and C4 protons on the β-lactam ring. A of 4.5–5.5 Hz confirms the cis-isomer, whereas a of 1.5–2.5 Hz would indicate the trans-isomer.
-
References
1.[1] Novel and Recent Synthesis and Applications of β-Lactams - PMC. National Institutes of Health (NIH). 2.[3] Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. 3.[6] US7541458B2 - β-lactam synthesis. Google Patents. 4.[5] The ester enolate-imine condensation route to .beta.-lactams. Chemical Reviews - ACS Publications. 5.[2] ASYMMETRIC MANNICH-TYPE ADDITION OF LITHIUM GLYCOLATES TO IMINES PRODUCING 3-HYDROXY-4-PHENYLAZETIDIN-2-ONES. CLOCKSS. 6.[4] Diastereocontrol via cosolvents in the zinc ester. DSpace - Utrecht University.
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7541458B2 - β-lactam synthesis - Google Patents [patents.google.com]
Application Note & Protocol: The Semisynthesis of Paclitaxel via β-Lactam Coupling
A Senior Application Scientist's Guide to the Esterification of 7-O-Protected Baccatin III with 3-Hydroxy-4-phenylazetidin-2-one Derivatives
Preamble: The Strategic Union of Core and Side Chain
The anticancer agent Paclitaxel (Taxol®) stands as a landmark in natural product chemistry and cancer therapy.[1][2] Its complex molecular architecture, featuring a distinctive diterpenoid core (the taxane skeleton) and a crucial C-13 ester side chain, presented a formidable challenge for total synthesis.[3][4] The most commercially viable route to Paclitaxel is a semisynthetic approach, which hinges on the strategic coupling of a readily available precursor, baccatin III, with a synthetically prepared side chain.[5][6] Baccatin III, which contains the complete ABCD-ring system of Paclitaxel but lacks the C-13 side chain, can be isolated in relatively high quantities from the needles of the yew tree (Taxus baccata).[6][7]
This document provides a detailed technical guide for the pivotal esterification step: the coupling of a protected baccatin III derivative with a protected β-lactam (azetidinone), a key synthon for the N-benzoyl-(2R,3S)-3-phenylisoserine side chain.[8] We will delve into the causality behind the protocol, the self-validating checkpoints for ensuring success, and the step-by-step methodology required for this advanced synthetic transformation.
Foundational Principles: Navigating Reactivity and Selectivity
The core of this synthesis is an esterification reaction at the C-13 hydroxyl group of baccatin III. However, the baccatin III molecule possesses multiple hydroxyl groups, primarily at the C-7 and C-13 positions. The C-7 hydroxyl is generally more sterically accessible and nucleophilic than the tertiary C-13 hydroxyl. Therefore, to achieve regioselective acylation at C-13, the C-7 hydroxyl must first be protected.[9][10]
The Critical Role of Protecting Groups
-
Protecting Baccatin III (C-7 Hydroxyl): A robust protecting group is required at the C-7 position that can be installed efficiently and removed under conditions that do not compromise the rest of the molecule. Common choices include the 2,2,2-trichloroethoxycarbonyl (Troc) group or various silyl ethers like triethylsilyl (TES).[9][11] The Troc group, for instance, is stable under the basic conditions of the coupling reaction and can be selectively removed later using zinc and acetic acid.[12]
-
Protecting the β-Lactam Side Chain (C-2' Hydroxyl): The hydroxyl group of the 3-Hydroxy-4-phenylazetidin-2-one precursor (which corresponds to the C-2' position in the final Paclitaxel side chain) must also be protected. This prevents self-condensation and other side reactions. A triethylsilyl (TES) group is commonly employed for this purpose.[11]
The Coupling Mechanism: An Base-Mediated Approach
While classic esterification methods like those using dicyclohexylcarbodiimide (DCC) and a 4-(dimethylamino)pyridine (DMAP) catalyst are viable, a highly efficient and widely adopted method involves the activation of the C-13 alcohol via deprotonation with a strong, non-nucleophilic base.[10][13] Lithium hexamethyldisilazide (LiHMDS) is an ideal choice. It is a powerful base capable of deprotonating the sterically hindered tertiary alcohol at C-13, forming a lithium alkoxide. This potent nucleophile then readily attacks the strained four-membered ring of the β-lactam, opening the ring and forming the desired ester linkage in a highly efficient manner.[12]
The overall transformation is visualized below:
Figure 1: General reaction scheme for the LiHMDS-mediated coupling.
Experimental Protocols: A Step-by-Step Guide
Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (i.e., fume hood).
Part A: Synthesis of 7-O-(2,2,2-trichloroethoxycarbonyl)-baccatin III (7-O-Troc-Baccatin III)
This protocol selectively protects the C-7 hydroxyl group of Baccatin III.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
|---|---|---|---|---|
| Baccatin III | C₃₁H₃₈O₁₁ | 586.63 | 32981-86-5 | >98% purity |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, <50 ppm H₂O |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1122-58-3 | Catalyst, >99% |
| 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | C₃H₂Cl₄O₂ | 211.85 | 17341-93-4 | Corrosive, handle with care |
Procedure
-
Dissolve Baccatin III (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of Baccatin III) in a flame-dried, round-bottom flask under an argon atmosphere.
-
Add pyridine (3.0 eq) and a catalytic amount of DMAP (0.1 eq).[14] Stir the solution at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add Troc-Cl (1.5 eq) dropwise via syringe over 5-10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The product spot should appear at a higher Rf than the starting Baccatin III spot.
-
Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford 7-O-Troc-Baccatin III as a white solid.
Part B: Coupling of 7-O-Troc-Baccatin III with N-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one
This is the core coupling reaction to form the protected Paclitaxel backbone.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
|---|---|---|---|---|
| 7-O-Troc-Baccatin III | C₃₄H₃₉Cl₃O₁₃ | 761.9 | 114915-14-9 | From Part A, thoroughly dried |
| Protected β-Lactam* | C₂₆H₃₃NO₄Si | 467.6 | 132144-88-2 | >98% purity, dried |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, <30 ppm H₂O |
| LiHMDS | C₆H₁₈LiNSi₂ | 167.33 | 4039-32-1 | 1.0 M solution in THF |
| Saturated NH₄Cl | NH₄Cl | 53.49 | 12125-02-9 | Aqueous solution |
*N-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one
Procedure
-
Add 7-O-Troc-Baccatin III (1.0 eq) to a flame-dried, three-neck flask equipped with a thermometer, argon inlet, and septum.
-
Dissolve the solid in anhydrous THF (approx. 20 mL per gram) and cool the solution to -40 °C using an acetonitrile/dry ice bath.
-
Expertise Note: Maintaining a low temperature is crucial to prevent side reactions, such as enolization, and to control the reactivity of the strong base.
-
Slowly add LiHMDS solution (1.2 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -35 °C. Stir for 30 minutes at -40 °C to ensure complete formation of the C-13 alkoxide.
-
In a separate flame-dried flask, dissolve the protected β-lactam (1.5 eq) in a minimal amount of anhydrous THF.
-
Add the β-lactam solution to the reaction mixture dropwise via cannula or syringe over 15 minutes.
-
Allow the reaction to stir at -40 °C for 1 hour, then slowly warm to 0 °C and hold for an additional 2-3 hours.
-
Self-Validation: Monitor the reaction by TLC (40% ethyl acetate in hexanes). The formation of the coupled product will be indicated by a new spot with an Rf intermediate between the two starting materials.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the fully protected Paclitaxel.
Workflow, Data & Trustworthiness
A successful synthesis relies on rigorous monitoring and characterization.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the coupling reaction.
Typical Quantitative Data
| Parameter | Value | Rationale / Notes |
| Stoichiometry | ||
| 7-O-Troc-Baccatin III | 1.0 eq | Limiting reagent. |
| Protected β-Lactam | 1.5 - 2.0 eq | An excess is used to drive the reaction to completion. |
| LiHMDS | 1.2 - 1.5 eq | A slight excess ensures full deprotonation of the C-13 alcohol. |
| Reaction Conditions | ||
| Temperature | -40 °C to 0 °C | Critical for selectivity and preventing degradation. |
| Time | 3 - 5 hours | Monitored by TLC. |
| Outcome | ||
| Expected Yield | 75 - 90% | Highly dependent on reagent purity and anhydrous conditions. |
| Product Purity (Post-Chroma) | >95% | Assessed by HPLC.[15] |
Product Characterization & Validation
Confirmation of the final product structure and purity is paramount. After deprotection steps (not detailed here), the resulting Paclitaxel should be characterized as follows:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₄₇H₅₁NO₁₄.[16]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in CDCl₃ and compared to literature values for Paclitaxel to confirm the complex structure and stereochemistry.[16]
-
HPLC: Purity is assessed using a reverse-phase C18 column with a mobile phase gradient, typically of acetonitrile and water. Paclitaxel has a characteristic UV absorbance maximum around 230 nm.[15][19]
-
Melting Point: The purified crystalline powder should have a melting point of approximately 216–217°C.[1]
By adhering to this detailed protocol and its integrated validation checkpoints, researchers can confidently execute this challenging but critical step in the semisynthesis of Paclitaxel, paving the way for further drug development and research.
References
- EP0935596B1 - Method for paclitaxel synthesis - Google P
- The Role of DMAP in Steglich Esterific
-
Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed. (URL: [Link])
-
Yamaguchi Esterification - Organic Chemistry Portal. (URL: [Link])
-
4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. (URL: [Link])
- US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google P
-
Paclitaxel Biosynthesis AI Breakthrough - ChemRxiv. (URL: [Link])
-
Application of Efficient Catalyst DMAP - Suzhou Highfine Biotech. (URL: [Link])
-
3.3. Semi-Synthesis - Bio-protocol. (URL: [Link])
- WO2004007473A1 - Process for preparing of paclitaxel - Google P
-
Mass spectrum of (a) paclitaxel (Taxol ® ), the m/z of 876 and 854... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Synthesis of the C-13 Side-Chain of Taxol | Request PDF - ResearchGate. (URL: [Link])
-
Paclitaxel (Taxol) | C47H51NO14 | CID 24791027 - PubChem - NIH. (URL: [Link])
- MXPA00008050A - Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile - Google P
-
United States Patent (19) - Googleapis.com. (URL: [Link])
-
Biocatalysis of a Paclitaxel Analogue: Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase | Biochemistry - ACS Publications. (URL: [Link])
-
Spectrophotometric estimation of paclitaxel - ResearchGate. (URL: [Link])
-
Taxol (paclitaxel) injection label - accessdata.fda.gov. (URL: [Link])
-
Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC. (URL: [Link])
- US6881852B2 - Process of purification of paclitaxel and docetaxel - Google P
-
Purification of Paclitaxel Isolated from Taxus baccata L. Cell Culture by Microwave‐Assisted Extraction and Two‐Dimensional Liquid Chromatography - ResearchGate. (URL: [Link])
- US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google P
-
EXPERIMENTAL PURIFICATION OF PACLITAXEL FROM A COMPLEX MIXTURE OF TAXANES USING A SIMULATED MOVING BED - SciELO. (URL: [Link])
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: [Link])
-
Coupling Reagents - ResearchGate. (URL: [Link])
-
Total Synthesis of Taxol Enabled by Inter‐ and Intramolecular Radical Coupling Reactions. (URL: [Link])
-
Holton Taxol total synthesis - Grokipedia. (URL: [Link])
-
Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase - PubMed. (URL: [Link])
-
Holton Taxol total synthesis - Wikipedia. (URL: [Link])
- EP0875508B1 - Method for the preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III - Google P
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Application Note: Microwave-Assisted Synthesis of 3-Hydroxy-4-Phenylazetidin-2-One Derivatives
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-hydroxy-4-phenylazetidin-2-one derivatives. These
Traditional thermal synthesis (Staudinger reaction) often requires cryogenic conditions (
Mechanism of Action: The Staudinger [2+2] Cycloaddition[1]
The core transformation is the Staudinger reaction, involving the cycloaddition of an imine (Schiff base) and a ketene generated in situ from an acid chloride.[1]
Mechanistic Pathway
-
Ketene Generation: Acetoxyacetyl chloride undergoes dehydrohalogenation by a tertiary amine base (Triethylamine) to form the reactive acetoxyketene.
-
Nucleophilic Attack: The imine nitrogen attacks the electrophilic central carbon of the ketene, generating a zwitterionic intermediate.
-
Ring Closure: Conrotatory ring closure yields the
-lactam ring. -
Stereoselectivity: The electronic nature of the substituents and the microwave dielectric heating profile influence the cis/trans ratio. Microwave irradiation often favors the thermodynamic product or accelerates the formation of the kinetic product depending on the specific transition state stabilization.
Mechanistic Diagram
Equipment and Materials
Reagents
-
Amine: Aniline (or p-anisidine for Ezetimibe analogs).
-
Ketene Precursor: Acetoxyacetyl chloride (CAS: 13831-31-7). Note: Direct use of hydroxyacetyl chloride is avoided due to self-polymerization.
-
Base: Triethylamine (
), anhydrous. -
Solvent: Chlorobenzene (high dielectric loss tangent
for efficient MW absorption) or Dichloromethane (DCM) for pressurized vessels. -
Deprotection: Ammonium cerium(IV) nitrate (CAN) or dilute KOH in MeOH.
Instrumentation
-
Microwave Reactor: Single-mode dedicated synthesis reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Power Range: 0–300 W.
-
Pressure Limit: 20 bar.
-
Temp Control: IR sensor and fiber optic probe.
-
Experimental Protocol
Part A: Synthesis of Schiff Base (Imine)
This step is often quantitative and can be performed solvent-free in the microwave.
-
Mix equimolar amounts (10 mmol) of benzaldehyde and aniline in a 10 mL microwave vial.
-
Add a catalytic amount of Glacial Acetic Acid (1 drop).
-
Irradiate at 300 W, 60°C for 2–4 minutes .
-
Workup: Cool to room temperature. Recrystallize the solid from ethanol to obtain pure imine.
Part B: Staudinger Cycloaddition (The Core Step)
-
Dissolution: In a microwave process vial, dissolve the Schiff base (2.0 mmol) in anhydrous Chlorobenzene (3 mL).
-
Base Addition: Add Triethylamine (3.0 mmol, 1.5 eq).
-
Reagent Addition: Add Acetoxyacetyl chloride (2.4 mmol, 1.2 eq) dropwise. Caution: Exothermic reaction.
-
Microwave Irradiation:
-
Seal the vessel.
-
Ramp: 1 minute to target temperature.
-
Hold: 80°C for 10 minutes .
-
Power: Dynamic mode (max 150 W).
-
Stirring: High.[4]
-
-
Workup: Dilute with DCM, wash with saturated
and brine. Dry over and concentrate. -
Purification: Flash chromatography (Hexane:EtOAc 8:2) to isolate 3-acetoxy-4-phenylazetidin-2-one .
Part C: Deprotection to 3-Hydroxy-4-phenylazetidin-2-one
-
Dissolve the 3-acetoxy intermediate (1 mmol) in Methanol (5 mL).
-
Add
(1.5 mmol) or 10% KOH solution. -
Stir at room temperature for 15 minutes (or MW irradiate at 50°C for 1 minute).
-
Neutralize with dilute HCl, extract with EtOAc, and recrystallize to obtain the final 3-hydroxy-4-phenylazetidin-2-one .
Process Workflow Diagram
Data Analysis & Validation
Comparative Efficiency: Microwave vs. Conventional
The following table summarizes the efficiency gains observed when switching from conventional thermal reflux (toluene, 110°C) to microwave irradiation (chlorobenzene, 80°C).
| Parameter | Conventional Heating | Microwave Irradiation | Improvement Factor |
| Reaction Time | 12 – 16 Hours | 8 – 12 Minutes | ~80x Faster |
| Yield (Isolated) | 55 – 65% | 85 – 92% | +30% Yield |
| Stereoselectivity (cis:trans) | 60:40 (Mixture) | 90:10 (cis-major)* | High Selectivity |
| Solvent Usage | High (50-100 mL) | Low (< 5 mL) | Green Chemistry |
*Note: Stereoselectivity is substrate-dependent. Electron-donating groups on the ketene (like acetoxy) generally favor cis-isomers in Staudinger reactions.
Characterization (Expected Signals)[2][5][6]
-
IR (KBr): 1750–1760
( -lactam C=O), 3300–3400 (O-H stretch after deprotection). -
1H NMR (CDCl3):
-
C3-H: Doublet at
5.1–5.3 ppm. -
C4-H: Doublet at
4.8–5.0 ppm. -
Coupling Constant (
): Hz indicates cis isomer; Hz indicates trans isomer.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of acid chloride | Ensure anhydrous solvents and reagents. Dry Et3N over KOH. |
| No Reaction | Temperature too low | Increase MW temp to 100°C or switch to a higher |
| Polymerization | Overheating | Use "PowerMax" (air cooling while heating) to prevent hot spots. |
| Incomplete Deprotection | Base too weak | Switch from K2CO3 to LiOH or increase reaction time. |
References
-
Banik, B. K., Manhas, M. S., & Bose, A. K. (2000). Stereoselective synthesis of
-lactams by microwave irradiation. The Journal of Organic Chemistry. -
Jiao, L., Liang, X., & Xu, J. X. (2006).
-Lactam Formation in the Staudinger Reaction.[1] Journal of the American Chemical Society.[1] -
Bandyopadhyay, D., et al. (2010). Microwave-Induced Synthesis of
-Lactams.[5] Molecules. -
Organic Chemistry Portal. Staudinger Synthesis of
-Lactams.
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Diastereoselectivity in 3-Hydroxy-4-phenylazetidin-2-one Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing the synthesis of the Taxol® (paclitaxel) C-13 side chain. The critical intermediate in this pathway is the (3R,4S)-cis-3-hydroxy-4-phenylazetidin-2-one core. Achieving high diastereoselectivity (specifically the cis-configuration) during the β-lactam ring formation is a pervasive challenge.
This guide provides mechanistic troubleshooting, quantitative parameters, and self-validating protocols to ensure stereochemical integrity in your Staudinger cycloadditions.
Part 1: Diagnostic FAQs & Mechanistic Causality
Q1: My Staudinger cycloaddition is yielding a high proportion of the undesired trans-diastereomer. What is the mechanistic root cause of this poor selectivity? A1: The stereochemical outcome of the Staudinger ketene-imine cycloaddition is not determined by a concerted transition state, but rather by the kinetic competition within a stepwise mechanism. When the imine nucleophilically attacks the ketene, it generates a zwitterionic enolate-iminium intermediate.
The diastereoselectivity depends entirely on the competition between two rates[1]:
-
Direct Ring Closure (
) : The intramolecular nucleophilic attack of the enolate onto the iminium carbon. If this is fast, it kinetically traps the intermediate to form the cis-β-lactam . -
Isomerization (
) : The rotation around the carbon-nitrogen bond of the zwitterionic intermediate. If the intermediate has a long lifetime, it will isomerize to relieve steric strain, leading to the thermodynamically favored trans-β-lactam upon delayed ring closure.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
To fix your trans-isomer contamination, you must alter the reaction conditions to accelerate
Q2: How do I rationally select my ketene and imine protecting groups to maximize cis-selectivity? A2: You must tune the electronic properties of your precursors to destabilize the zwitterion just enough to force immediate ring closure.
-
Ketene Substituents: Electron-donating groups (like the oxygen in acetoxyketene or benzyloxyketene) increase the nucleophilicity of the enolate moiety, dramatically accelerating direct ring closure (
) and favoring the cis-product[1]. -
Imine Substituents: Electron-withdrawing groups on the imine nitrogen (e.g., p-methoxyphenyl or tosyl) increase the electrophilicity of the iminium carbon, further accelerating
[1].
Quantitative Summary of Substituent Effects
Table 1: Electronic influence on zwitterion kinetics and resulting diastereomeric ratios (dr).
| Ketene Substituent (C3) | Imine N-Substituent | Zwitterion Ring Closure Rate | Dominant Diastereomer | Typical dr (cis:trans) |
| Electron-Donating (-OAc, -OBn) | Electron-Withdrawing (-PMP, -Ts) | Fast ( | Cis | > 90:10 |
| Neutral (-Ph, -Alkyl) | Neutral (-Ph) | Moderate ( | Mixed | ~ 50:50 |
| Electron-Withdrawing (-CF3, -Cl) | Electron-Donating (-Alkyl) | Slow ( | Trans | < 20:80 |
Part 2: Optimized Experimental Protocol
Q3: What is a reliable, self-validating protocol to synthesize the cis-3-hydroxy-4-phenylazetidin-2-one precursor with >90% diastereomeric excess? A3: To achieve strict cis-selectivity, we utilize an in situ ketene generation strategy paired with low-temperature kinetic trapping. The following protocol incorporates built-in analytical checkpoints to validate success at each stage.
Step 1: Imine Formation & Verification
-
Procedure: Condense benzaldehyde (1.0 eq) with p-anisidine (1.0 eq) in anhydrous toluene over anhydrous MgSO₄. Stir at room temperature for 4 hours.
-
Causality: p-Anisidine provides the p-methoxyphenyl (PMP) group, which provides the necessary electron-withdrawing effect to accelerate ring closure, while also being easily removable via ceric ammonium nitrate (CAN) oxidation later.
-
Self-Validation Check: Analyze an aliquot via ¹H NMR. Proceed only when the aldehyde proton signal (~10.0 ppm) has completely disappeared and the diagnostic imine CH=N singlet appears at ~8.4 ppm.
Step 2: Low-Temperature Staudinger Cycloaddition
-
Procedure: Cool the filtered imine solution to -20 °C under an argon atmosphere. Add anhydrous triethylamine (3.0 eq). Slowly add acetoxyacetyl chloride (1.5 eq) dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature over 12 hours.
-
Causality: Triethylamine facilitates the in situ dehydrohalogenation of the acid chloride to form acetoxyketene. The -20 °C temperature is critical: it deprives the zwitterionic intermediate of the thermal energy required to undergo C-N bond rotation (isomerization), thereby kinetically trapping the cis-isomer.
Step 3: Deprotection to the Free Hydroxyl
-
Procedure: Following aqueous workup (NaHCO₃ quench, EtOAc extraction), dissolve the crude cis-3-acetoxy-1-(p-methoxyphenyl)-4-phenylazetidin-2-one in a 1:1 mixture of methanol and water. Add K₂CO₃ (2.0 eq) and stir at room temperature for 2 hours to hydrolyze the acetate group[2].
Step 4: Stereochemical Validation via NMR
-
Procedure: Isolate the product and perform ¹H NMR (CDCl₃ or D₂O).
-
Self-Validation Check: The vicinal coupling constant (
) between the C3 and C4 protons of the azetidin-2-one ring is the definitive proof of diastereoselectivity. A coupling constant of 4.6 to 5.0 Hz confirms the successful synthesis of the cis-isomer . If you observe a coupling constant of ~2.0 to 2.5 Hz, your reaction has been compromised by the trans-isomer[2].
Part 3: Mechanistic Visualization
The following diagram illustrates the mechanistic divergence that dictates the stereochemical fate of your synthesis.
Caption: Mechanistic divergence in Staudinger cycloadditions dictating cis/trans diastereoselectivity.
References
-
BenchChem. "Technical Support Center: Synthesis of the Taxol® Side Chain - Benchchem: Staudinger β-Lactam Synthesis". Available at: 3]
-
Organic Chemistry Portal. "Staudinger Synthesis". Available at: 1]
-
National Institutes of Health (PMC). "Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams". Available at: 2]
Sources
Technical Support Center: Controlling cis-trans Selectivity in Azetidin-2-one Formation
Welcome to the technical support center for the synthesis of azetidin-2-ones (β-lactams). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of β-lactam synthesis, particularly via the Staudinger [2+2] cycloaddition of a ketene and an imine. Here, we address common challenges in controlling the crucial cis-trans stereochemical outcome of this reaction, providing in-depth, mechanistically grounded solutions to optimize your synthetic protocols.
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Question 1: My Staudinger reaction is yielding a poor mixture of cis and trans isomers (e.g., ~1:1). How can I selectively favor the cis-β-lactam?
Answer:
Achieving high cis-selectivity is a common objective, especially in the synthesis of precursors for penicillin and cephalosporin analogues. A ~1:1 mixture indicates that the energy barriers for the formation of both isomers are nearly equivalent under your current reaction conditions. To favor the cis product, you need to operate under kinetic control .[1][2][3]
The Staudinger cycloaddition proceeds through a zwitterionic intermediate formed from the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon.[4][5][6] The stereochemistry is determined during the subsequent conrotatory ring closure.[7] The cis isomer is generally the kinetically favored product because it arises from the direct ring closure of the initially formed zwitterion, which has a lower activation energy.[8] The trans product often requires an isomerization of this intermediate to a more thermodynamically stable conformation before ring closure.
Strategies to Promote cis-Selectivity (Kinetic Control):
-
Lower the Reaction Temperature: This is the most critical factor. By reducing the thermal energy in the system (e.g., running the reaction at 0 °C, -20 °C, or even -78 °C), you disfavor the higher-energy pathway leading to the isomerization of the zwitterionic intermediate.[9] This effectively "traps" the reaction in the kinetic pathway, leading predominantly to the cis product.[8]
-
Choose a Non-Polar Solvent: Solvents like toluene, benzene, or hexanes are recommended.[9][10] Non-polar solvents do not effectively stabilize the charged zwitterionic intermediate. This leads to a shorter intermediate lifetime, promoting rapid, direct ring closure to the cis isomer before isomerization can occur.[9]
-
Utilize Electron-Donating Groups on the Ketene: Ketenes substituted with strong electron-donating groups (e.g., alkoxy, phenoxy) accelerate the rate of direct ring closure.[4][5] This increased rate further favors the kinetic cis product.
-
Employ Electron-Withdrawing Groups on the Imine: Conversely, imines bearing electron-withdrawing substituents (e.g., N-tosyl, N-triflyl) enhance the electrophilicity of the iminium carbon in the zwitterion, which also speeds up the ring-closing step.[4][6][11]
Question 2: My goal is the trans-β-lactam, but my reaction yields the cis isomer as the major product. How can I reverse the selectivity?
Answer:
To favor the trans isomer, you must shift the reaction conditions to favor thermodynamic control .[1][2][3] This means providing enough energy and time for the zwitterionic intermediate to isomerize to its more stable conformation before cyclizing. The trans product is typically the more thermodynamically stable isomer due to reduced steric strain between the substituents at the C3 and C4 positions of the β-lactam ring.
Strategies to Promote trans-Selectivity (Thermodynamic Control):
-
Increase the Reaction Temperature: Running the reaction at higher temperatures (e.g., room temperature or reflux) provides the necessary activation energy to overcome the barrier for isomerization of the zwitterionic intermediate.[9] This allows the system to reach equilibrium, favoring the formation of the more stable trans product.[1][12]
-
Use a Polar Aprotic Solvent: Solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are ideal.[9][13] Polar solvents stabilize the zwitterionic intermediate, increasing its lifetime.[9][14] This extended lifetime allows sufficient time for the bond rotation to occur, leading to the intermediate that cyclizes to the trans-β-lactam.[13]
-
Modify Substituent Electronics: The electronic nature of your substituents plays a key role.
-
Ketene: Use ketenes with strong electron-withdrawing groups (e.g., chloro, cyano). These groups slow the rate of direct ring closure, providing a larger window for isomerization to the trans intermediate.[4][5]
-
Imine: Use imines with electron-donating groups on the N-substituent. These reduce the electrophilicity of the iminium carbon, slowing the ring closure and favoring the thermodynamic pathway.[4]
-
Table 1: Influence of Solvents and Temperature on Stereoselectivity
| Parameter | Condition | Favored Isomer | Rationale |
| Temperature | Low (-78 °C to 0 °C) | cis | Kinetic Control: Insufficient energy for intermediate isomerization.[8][9] |
| High (Room Temp to Reflux) | trans | Thermodynamic Control: Sufficient energy for isomerization to the more stable intermediate.[9] | |
| Solvent | Non-polar (Toluene, Hexane) | cis | Kinetic Control: Short-lived intermediate promotes rapid, direct cyclization.[9] |
| Polar Aprotic (DCM, CH₃CN) | trans | Thermodynamic Control: Stabilizes the zwitterion, increasing its lifetime and allowing for isomerization.[9][13] |
Frequently Asked Questions (FAQs)
This section covers fundamental concepts essential for understanding and controlling the Staudinger cycloaddition.
Question 3: What is the accepted mechanism for the Staudinger cycloaddition, and how does it dictate the stereochemical outcome?
Answer:
The Staudinger cycloaddition is a formal [2+2] cycloaddition that proceeds through a stepwise, non-concerted mechanism.[15][16] Understanding this mechanism is key to controlling the reaction's stereoselectivity.
Step 1: Nucleophilic Attack & Zwitterion Formation The reaction initiates with a nucleophilic attack from the imine's nitrogen atom on the central sp-hybridized carbon of the ketene.[4][5][6] This forms a zwitterionic (or dipolar) intermediate.
Step 2: Conrotatory Ring Closure The stereochemical outcome is decided in the second step: an intramolecular, 4-electron conrotatory electrocyclic ring closure.[7] The enolate portion of the zwitterion attacks the iminium carbon to form the four-membered azetidin-2-one ring.
The relative stereochemistry (cis or trans) depends on the conformation of the zwitterionic intermediate at the moment of ring closure.
-
Path to cis Product: Direct conrotatory closure of the initially formed zwitterion from an (E)-imine leads to the cis-β-lactam. This is generally the faster, kinetically controlled pathway.[5]
-
Path to trans Product: If the zwitterionic intermediate has a sufficient lifetime (promoted by polar solvents and higher temperatures), rotation around the C-N bond can occur to form a more sterically favored intermediate. Conrotatory closure of this isomerized intermediate leads to the trans-β-lactam, the thermodynamically favored product.[4]
Caption: Mechanism of the Staudinger cycloaddition.
Question 4: How can I reliably determine the cis/trans ratio and stereochemistry of my final product?
Answer:
Accurate determination of the product's stereochemistry is crucial. The primary and most accessible method for this is Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy .[10][17]
The key diagnostic is the coupling constant (J-value) between the protons at the C3 and C4 positions of the β-lactam ring.
-
cis-Isomers: Typically exhibit a larger coupling constant, generally in the range of J = 4.0–5.5 Hz .[18]
-
trans-Isomers: Show a smaller coupling constant, typically J = 1.5–3.0 Hz .[18][19]
This difference arises from the dihedral angle between the C3-H and C4-H bonds, as described by the Karplus relationship. The cis configuration has a smaller dihedral angle, leading to more efficient spin-spin coupling and a larger J-value.
For more complex molecules or for absolute stereochemistry determination, other techniques may be required, such as Nuclear Overhauser Effect (NOE) experiments, X-ray crystallography, or circular dichroism.[20]
Question 5: What is a standard experimental protocol for generating a ketene in situ for a Staudinger reaction aimed at kinetic (cis) control?
Answer:
Ketenes are often unstable and prone to polymerization, so they are almost always generated in situ.[4][15] The most common method is the dehydrohalogenation of an acyl chloride with a tertiary amine base.[15] The following protocol is a general guideline for favoring the cis product.
Experimental Protocol: In situ Ketene Generation for cis-Selective β-Lactam Synthesis
-
Preparation:
-
Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents. Dichloromethane or toluene should be freshly distilled from a suitable drying agent (e.g., CaH₂).
-
Ensure all reagents (imine, acyl chloride, and tertiary amine like triethylamine) are pure and dry.
-
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, dissolve the imine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in anhydrous toluene.[9]
-
Cool the solution to the target temperature, typically -78 °C (dry ice/acetone bath) or 0 °C (ice/water bath), to ensure kinetic control.[9]
-
-
Ketene Generation and Reaction:
-
In a separate dry flask, prepare a solution of the acyl chloride (1.1 eq.) in anhydrous toluene.
-
Using a syringe pump for controlled delivery, add the acyl chloride solution dropwise to the cold, stirred imine/base mixture over 1-2 hours.[9] Slow addition is critical to keep the instantaneous concentration of the ketene low, minimizing polymerization.
-
-
Monitoring and Workup:
-
Allow the reaction to stir at the low temperature for an additional 2-4 hours after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature, transfer to a separatory funnel, and extract the organic layer. Wash the organic layer successively with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product and determine the cis:trans ratio using ¹H-NMR spectroscopy by integrating the distinct signals for the C3-H or C4-H protons and analyzing their coupling constants.[21]
-
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
- 11. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. organicreactions.org [organicreactions.org]
- 16. mdpi.com [mdpi.com]
- 17. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Nuclear magnetic resonance spectrometric assay of beta-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-hydroxy-4-phenylazetidin-2-one Enantiomers
Welcome to the technical support center for the enantiomeric purification of 3-hydroxy-4-phenylazetidin-2-one. This molecule is a critical chiral building block, notably serving as a precursor for the side chain of the anticancer drug Paclitaxel (Taxol)[1]. The stereochemistry at its C3 and C4 positions is crucial for its biological activity, making effective enantiomeric separation a paramount step in pharmaceutical development.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the three primary resolution techniques: Chiral Chromatography, Diastereomeric Crystallization, and Enzymatic Resolution.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC)
Chiral chromatography is the most versatile and widely used technique for both analytical and preparative separation of enantiomers, offering high resolution and direct separation without derivatization.[2][3]
Frequently Asked Questions (FAQs): Chiral Chromatography
Q1: Why is chiral HPLC the preferred first-line approach for separating 3-hydroxy-4-phenylazetidin-2-one enantiomers? A1: Chiral HPLC offers unparalleled speed and efficiency for method development.[4] The direct nature of the separation on a Chiral Stationary Phase (CSP) avoids the multi-step process of derivatization and cleavage required in diastereomeric crystallization.[4][5] This method is suitable for both small-scale analytical quantification and large-scale preparative purification. For azetidinone structures, polysaccharide-based CSPs have shown excellent success.[6]
Q2: How do I select the right Chiral Stationary Phase (CSP) for this molecule? A2: There is no universal CSP, and selection is often an empirical process.[2] However, for molecules like 3-hydroxy-4-phenylazetidin-2-one, which contains hydroxyl and amide functional groups capable of hydrogen bonding and dipole-dipole interactions, polysaccharide-based CSPs are the most logical starting point. Start by screening columns such as:
-
Chiralpak® IA, IB, IC, etc. (Amylose derivatives)
-
Chiralcel® OD, OJ, etc. (Cellulose derivatives)
A screening strategy using a few complementary columns with standard mobile phases is the most efficient approach to find a suitable separation.[7]
Q3: What is the difference between Normal Phase, Polar Organic, and Reversed-Phase modes in chiral HPLC? A3:
-
Normal Phase (NP): Uses a non-polar mobile phase, typically hexane or heptane, with a polar modifier like isopropanol (IPA) or ethanol (EtOH). It often provides the best selectivity for chiral separations due to the strong hydrogen bonding interactions with the CSP.
-
Polar Organic (PO): Uses polar organic solvents like acetonitrile, methanol, or ethanol. This mode can offer different selectivity and is useful if your compound has poor solubility in NP solvents.
-
Reversed-Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. While less common for initial screening of polysaccharide CSPs, dedicated reversed-phase chiral columns (e.g., Chiralpak AD-R) exist and are useful for highly polar analytes.
For 3-hydroxy-4-phenylazetidin-2-one, screening in Normal Phase (e.g., Hexane/Ethanol) and Polar Organic mode (e.g., Acetonitrile/Methanol) is highly recommended.
Troubleshooting Guide: Chiral Chromatography
Q: I am seeing no separation or very poor resolution (Rs < 1.0) between my enantiomers. What should I do? A: This is a common starting point. The issue lies in insufficient differential interaction between the enantiomers and the CSP.
-
Causality: The mobile phase may be too strong, eluting the enantiomers too quickly from the column without allowing for proper interaction with the chiral selectors of the stationary phase. Alternatively, the chosen CSP may not be suitable for your molecule's structure.
-
Troubleshooting Steps:
-
Reduce Modifier Concentration: If using a normal phase system (e.g., Hexane/IPA), decrease the percentage of the alcohol modifier (e.g., from 20% IPA to 10% or 5%). This will increase retention and allow more time for chiral recognition to occur.
-
Change the Modifier: The type of alcohol can significantly impact selectivity. If IPA doesn't work, try ethanol. Ethanol is a stronger hydrogen bond acceptor and can alter the interaction mechanism.[7]
-
Switch the CSP: If optimizing the mobile phase on one column fails, the CSP is likely not a good fit. Screen a column from a different family (e.g., if you started with a cellulose-based CSP, try an amylose-based one).[7]
-
Consider Additives: For compounds with acidic or basic sites, adding a small amount (0.1%) of an acid (e.g., trifluoroacetic acid, TFA) or a base (e.g., diethylamine, DEA) can improve peak shape and sometimes resolution by preventing ionic interactions with residual silanols on the silica support.[7] For the azetidinone, which is weakly acidic, DEA might improve peak symmetry.
-
Q: My peaks are broad or tailing. How can I improve the peak shape? A: Poor peak shape compromises resolution and quantification accuracy.
-
Causality: This can be caused by secondary interactions with the column support, mass overload, or using an inappropriate mobile phase.
-
Troubleshooting Steps:
-
Add a Mobile Phase Additive: As mentioned above, 0.1% DEA or TFA can dramatically improve peak shape for ionizable compounds.
-
Reduce Sample Load: Inject a smaller amount of your sample. Mass overload is a common cause of broad, "shark-fin" shaped peaks.
-
Check for Solubility: Ensure your sample is fully dissolved in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can also cause peak distortion.
-
Q: I had a good separation, but now the performance has degraded. What happened? A: This often points to column contamination or a change in the mobile phase.
-
Causality: Chiral separations can be sensitive to "memory effects," where additives (especially basic ones like DEA) strongly adsorb to the stationary phase and alter its properties over time.[8] Contaminants from samples can also accumulate.
-
Troubleshooting Steps:
-
Flush the Column: Flush the column with a strong, non-reactive solvent. For polysaccharide columns, flushing with 100% ethanol or isopropanol is often recommended. Check the column care and use notes from the manufacturer.
-
Dedicate Columns: If you frequently switch between using acidic and basic additives, dedicate specific columns for each method to avoid persistent memory effects.[8]
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of more volatile components. Always use freshly prepared mobile phase for consistent results.
-
Data Summary & Protocol: Chiral HPLC
Table 1: Example Starting Conditions for Chiral HPLC Screening
| Parameter | Method 1 (Normal Phase) | Method 2 (Polar Organic) |
| Column | Chiralpak® IA or Chiralcel® OD-H | Chiralpak® IA or Chiralcel® OD-H |
| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) | Acetonitrile / Methanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
| Additive | 0.1% Diethylamine (if needed) | 0.1% Diethylamine (if needed) |
Experimental Protocol: Chiral HPLC Method Development
-
Sample Preparation: Dissolve the racemic 3-hydroxy-4-phenylazetidin-2-one in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of ~1 mg/mL.
-
System Equilibration: Equilibrate the chosen chiral column with the initial mobile phase (e.g., Hexane/EtOH 80:20) at 1.0 mL/min until a stable baseline is achieved (at least 10-15 column volumes).
-
Injection: Inject 5-10 µL of the sample solution.
-
Analysis: Analyze the resulting chromatogram for retention time and resolution.
-
Optimization: Based on the troubleshooting guide, adjust the mobile phase composition (e.g., change the modifier percentage) to achieve a resolution (Rs) of >1.5.
-
Scale-Up (for Preparative): Once an optimal analytical separation is achieved, the method can be scaled to a larger diameter preparative column to isolate the individual enantiomers.
Workflow Diagram: Chiral HPLC Separation
Caption: Workflow for chiral HPLC separation.
Section 2: Diastereomeric Crystallization
This classical resolution technique involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. Because diastereomers have different physical properties, they can be separated by fractional crystallization.[5]
Frequently Asked Questions (FAQs): Diastereomeric Crystallization
Q1: When should I consider using diastereomeric crystallization? A1: This method is particularly advantageous for large-scale separations where preparative HPLC may be too costly. It relies on standard laboratory equipment (glassware) and can be highly effective if a suitable resolving agent and crystallization solvent are found. It is a multi-step process but can yield large quantities of enantiomerically pure material.
Q2: How do I choose a chiral resolving agent for 3-hydroxy-4-phenylazetidin-2-one? A2: The choice of resolving agent is critical. You need to form a stable salt or covalent derivative.
-
The 3-hydroxy-4-phenylazetidin-2-one molecule has a weakly acidic N-H proton on the lactam ring and a hydroxyl group.
-
Strategy 1 (Salt Formation): React the racemic mixture with a chiral base (e.g., (R)- or (S)-1-phenylethylamine, brucine, or quinine) to form diastereomeric salts. This is often the simplest and most effective approach.[5]
-
Strategy 2 (Covalent Derivatization): React the hydroxyl group with a chiral acid (e.g., (R)- or (S)-Mosher's acid chloride or a protected amino acid) to form diastereomeric esters. This is more complex as it requires an additional step to cleave the ester bond after separation.
Q3: What makes a good crystallization solvent? A3: The ideal solvent should exhibit a large solubility difference between the two diastereomers. One diastereomer should be sparingly soluble, allowing it to crystallize out, while the other remains dissolved in the mother liquor. Screening a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures thereof) is essential.
Troubleshooting Guide: Diastereomeric Crystallization
Q: I've formed the diastereomeric salts, but nothing is crystallizing out of solution. A: This indicates the solution is not supersaturated, or the crystallization kinetics are very slow.
-
Causality: The concentration of the diastereomers is below their solubility limit in the chosen solvent, or there are no nucleation sites for crystals to form.
-
Troubleshooting Steps:
-
Increase Concentration: Carefully remove some of the solvent under reduced pressure to create a supersaturated solution.
-
Cool the Solution: Slowly cool the solution. Lowering the temperature will decrease the solubility of the salts. Avoid crash cooling, which can trap impurities.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a "seed crystal" of the desired diastereomer if available.
-
Change the Solvent: The current solvent may be too good. Add an "anti-solvent" (a solvent in which the salts are much less soluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.
-
Q: I got crystals, but the diastereomeric excess (d.e.) is low. A: This means both diastereomers are co-crystallizing.
-
Causality: The solubility difference between the two diastereomers in your chosen solvent system is not large enough. The system might be forming a eutectic mixture.
-
Troubleshooting Steps:
-
Recrystallize: A single crystallization is often not enough. Perform one or more recrystallizations of the obtained solid. Each step should enrich the less soluble diastereomer.
-
Screen Different Solvents: The key to success is finding a solvent system that maximizes the solubility difference. This requires systematic screening.
-
Optimize the Resolving Agent: Sometimes, a different chiral resolving agent will form diastereomeric salts with more divergent physical properties, making separation easier.
-
Q: I've separated the diastereomer, but I'm having trouble cleaving the resolving agent to get my pure enantiomer back. A: The cleavage step must be quantitative and not cause racemization.
-
Causality: The conditions for breaking the salt or covalent bond are either too harsh, leading to side reactions, or too mild, leading to incomplete cleavage.
-
Troubleshooting Steps:
-
For Diastereomeric Salts: Acid/base extraction is standard. Dissolve the salt in an organic solvent (e.g., ethyl acetate) and wash with an aqueous acid (e.g., 1N HCl) to protonate the chiral amine resolving agent, pulling it into the aqueous layer. Then wash with brine and dry the organic layer.
-
For Covalent Esters: This requires chemical cleavage (e.g., hydrolysis with a base like LiOH or K2CO3 in methanol/water). The conditions must be carefully controlled to avoid hydrolyzing the β-lactam ring itself, which is susceptible to nucleophilic attack.[9]
-
Protocol & Workflow: Diastereomeric Crystallization
Experimental Protocol: Resolution via Salt Formation
-
Salt Formation: Dissolve 1.0 equivalent of racemic 3-hydroxy-4-phenylazetidin-2-one in a suitable solvent (e.g., ethanol). Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-1-phenylethylamine). Using only 0.5 equivalents ensures that only one enantiomer can crystallize as a salt, often leading to higher purity.
-
Crystallization: Gently heat the solution to ensure everything is dissolved. Allow it to cool slowly to room temperature, and then potentially to 0-4 °C. Collect the precipitated crystals by filtration.
-
Analysis: Analyze a small sample of the crystals (after cleavage) by chiral HPLC to determine the diastereomeric/enantiomeric excess.
-
Recrystallization: If the purity is insufficient, recrystallize the solid from fresh hot solvent.
-
Cleavage: Dissolve the purified diastereomeric salt in ethyl acetate. Wash with 1N HCl (2x) to remove the resolving agent, followed by a brine wash. Dry the organic layer over Na2SO4, filter, and evaporate the solvent to yield the enantiomerically enriched product.
Workflow Diagram: Diastereomeric Crystallization
Caption: Workflow for diastereomeric crystallization.
Section 3: Enzymatic Resolution
Enzymatic resolution leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. This leaves the unreacted enantiomer in high purity. For 3-hydroxy-4-phenylazetidin-2-one, a common strategy is the enantioselective acylation of the hydroxyl group using a lipase.
Frequently Asked Questions (FAQs): Enzymatic Resolution
Q1: What are the advantages of using an enzyme for resolution? A1: The primary advantages are:
-
High Enantioselectivity: Enzymes often provide exceptionally high enantiomeric excess (ee > 99%).
-
Mild Conditions: Reactions are typically run at or near room temperature and neutral pH, which protects sensitive functional groups like the β-lactam ring from degradation.[10]
-
Green Chemistry: The use of biocatalysts and often aqueous or solvent-free systems is environmentally friendly.
Q2: Which enzyme and reaction should I choose? A2: For resolving an alcohol like 3-hydroxy-4-phenylazetidin-2-one, lipases are the most common and effective class of enzymes. The reaction is typically a transesterification.
-
Enzyme: Candida antarctica lipase B (CAL-B), often immobilized (e.g., Novozym® 435), is a robust and highly selective enzyme that is a great starting point.
-
Reaction: Enantioselective acylation. The racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate or ethyl acetate) in the presence of the lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (e.g., the S-enantiomer) as the unreacted alcohol.
Q3: How do I separate the product from the unreacted starting material? A3: After the reaction, you will have a mixture of one enantiomer as an alcohol and the other as an ester. Their different polarities allow for easy separation using standard flash column chromatography. The ester is significantly less polar than the alcohol.
Troubleshooting Guide: Enzymatic Resolution
Q: The reaction is very slow or not proceeding at all. A: This indicates a problem with enzyme activity.
-
Causality: The solvent may be denaturing the enzyme, or there may be inhibitors present. Water content can also be critical for lipase activity in organic solvents.
-
Troubleshooting Steps:
-
Choose a Suitable Solvent: Lipases work well in non-polar organic solvents like hexane, toluene, or MTBE. Highly polar solvents like DMSO or DMF can strip essential water from the enzyme and inactivate it.
-
Check Enzyme Quality: Ensure the enzyme is not expired and has been stored correctly.
-
Optimize Water Content: While the reaction is non-aqueous, lipases require a tiny amount of water to maintain their active conformation. The solvent or enzyme may be too dry. Adding a very small, controlled amount of water or using salt hydrates can sometimes improve activity.
-
Q: The reaction worked, but the enantiomeric excess (ee) of the product/substrate is low. A: The enzyme is not selective enough under your current conditions.
-
Causality: The enantioselectivity of an enzyme (expressed as the E-value) can be highly dependent on the solvent, acyl donor, and temperature.
-
Troubleshooting Steps:
-
Stop at ~50% Conversion: For a kinetic resolution, the maximum ee for both the product and the remaining substrate is achieved at or near 50% reaction conversion. Letting the reaction proceed further will decrease the ee of the unreacted starting material. Monitor the reaction closely by TLC or HPLC.
-
Screen Acyl Donors: The size and structure of the acyl donor can influence selectivity. Try different donors like vinyl propionate or vinyl butyrate instead of vinyl acetate.
-
Change the Solvent: Switching the organic solvent can dramatically alter the E-value. Screen several non-polar solvents.
-
Lower the Temperature: Reducing the reaction temperature (e.g., from 30 °C to 4 °C) often increases enantioselectivity, although it will slow down the reaction rate.
-
Protocol & Workflow: Enzymatic Resolution
Table 2: Example Conditions for Enzymatic Resolution
| Parameter | Value |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym® 435) |
| Substrate | Racemic 3-hydroxy-4-phenylazetidin-2-one |
| Acyl Donor | Vinyl Acetate (3-5 equivalents) |
| Solvent | Methyl tert-butyl ether (MTBE) or Toluene |
| Temperature | 30-40 °C |
| Monitoring | TLC or Chiral HPLC |
Experimental Protocol: Lipase-Catalyzed Acylation
-
Setup: To a flask containing racemic 3-hydroxy-4-phenylazetidin-2-one (1.0 g) in MTBE (20 mL), add vinyl acetate (3 eq.).
-
Reaction: Add the immobilized lipase (e.g., 100 mg Novozym® 435) and stir the suspension at 35 °C.
-
Monitoring: Follow the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by TLC or HPLC. Aim for ~50% conversion.
-
Workup: Once ~50% conversion is reached, filter off the enzyme (it can often be washed and reused). Evaporate the solvent.
-
Purification: Separate the resulting acetylated enantiomer from the unreacted alcohol enantiomer using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient).
Workflow Diagram: Enzymatic Resolution
Caption: Workflow for enzymatic kinetic resolution.
References
- Jordan Journal of Chemistry. Synthesis and Antibacterial Activity of 3-Chloro-1-[(2- hydroxynaphthalen-1-yl)(substituted phenyl)methyl].
-
ResearchGate. Enzymatic resolution for γ³-lactam (±)-8. [Link]
-
Pure Synth. (3r4s)-3-Hydroxy-4-Phenyl-2-Azetidinone 98.0%(HPLC). [Link]
-
PubMed. Kinetic resolution of β-lactams via enantioselective N-acylation. [Link]
-
Wiley Online Library. Chiral Drug Separation. [Link]
-
Wikipedia. Diastereomeric recrystallization. [Link]
-
UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. [Link]
-
Indian Journal of Chemistry. Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. [Link]
-
JSM Central. Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. [Link]
-
LookChem. Cas 132127-34-5,(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
ScienceDirect. Diastereoselective construction of azetidin-2-ones by electrochemical intramolecular C–C bond forming reaction. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
- Google Patents. Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl).
-
Chromatography Today. Trouble with chiral separations. [Link]
-
PMC. Photochemical cyclization of α-amino esters to access 3-azetidinones. [Link]
-
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]
-
PMC. Strategies for chiral separation: from racemate to enantiomer. [Link]
-
MPG.PuRe. Formation and Crystallization based Separation of Diastereomeric Salts. [Link]
-
Shimadzu. Chiral Separation Using SFC and HPLC. [Link]
-
PMC. Overcoming differences: the catalytic mechanism of metallo-β-lactamases. [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
- Google Patents.
-
ScienceDirect. Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. [Link]
-
ResearchGate. (PDF) Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-di -hydropyrimidin- 2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H. [Link]
-
MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]
-
PMC. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
PubMed. Highly Chemoselective and Enantioselective Synthesis of 3,4-2 H-Pyrindin-2-ones by an NHC-Catalyzed [3 + 3] Cyclization. [Link]
Sources
- 1. Cas 132127-34-5,(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | lookchem [lookchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. JSM Central || Article Info [jsmcentral.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Overcoming differences: the catalytic mechanism of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Troubleshooting Lipase-Catalyzed Resolution of Beta-Lactams
Current Status: Operational
Topic: Kinetic Resolution of Azetidin-2-ones (
Executive Summary & Diagnostic Triage
The Challenge:
The enzymatic resolution of
Diagnostic Workflow
Before adjusting parameters, identify your failure mode using the decision matrix below.
Figure 1: Diagnostic decision tree for isolating the root cause of low conversion in lipase-mediated
Critical Issue: The Acyl Donor Trap (Enzyme Poisoning)
Symptom: The reaction starts well but velocity (
Root Cause:
If you are using Vinyl Acetate as an acyl donor, you are likely poisoning your lipase. The byproduct of the transesterification is vinyl alcohol, which tautomerizes to acetaldehyde . Acetaldehyde is highly reactive and forms Schiff bases with the
Mechanism of Inhibition:
-
Acylation: Lipase attacks Vinyl Acetate
Acyl-Enzyme + Vinyl Alcohol. -
Tautomerization: Vinyl Alcohol
Acetaldehyde.[1] -
Deactivation: Acetaldehyde + Enzyme-Lys-NH
Enzyme-N=CH-CH (Schiff Base) Crosslinking (Michael Adducts).
Corrective Actions:
| Strategy | Protocol Adjustment | Why it works |
| Switch Donor | Use Isopropenyl Acetate instead of Vinyl Acetate. | Releases acetone as a byproduct, which is non-toxic to the enzyme compared to acetaldehyde [3]. |
| Alternative Donor | Use 2,2,2-Trifluoroethyl butyrate (or other activated esters).[2] | The leaving group (trifluoroethanol) is weakly nucleophilic, preventing the reverse reaction without poisoning the enzyme [4]. |
| Immobilization | Ensure use of Novozym 435 (immobilized CAL-B). | Immobilization can sometimes offer steric protection to surface lysines, though it is not a cure-all for acetaldehyde toxicity [5]. |
Environmental Control: Solvent Engineering & Water Activity
Symptom: No reaction occurs, or the
Technical Insight: Lipases are "interfacial enzymes." Even in organic solvents, they require a micro-layer of structural water to maintain their catalytic conformation.
-
If Solvent is too hydrophilic (Low LogP): It strips the essential water layer
Enzyme becomes rigid/inactive. -
If Solvent is too hydrophobic (High LogP): It maintains activity, but polar
-lactams may not dissolve. -
If Water Activity (
) is too high: The -lactam ring undergoes chemical hydrolysis (ring opening) driven by water, not the enzyme [6].
The LogP Rule for
| Solvent | LogP | Suitability | Notes |
| 1,4-Dioxane | -1.1 | Avoid | Strips water; deactivates lipase. |
| Acetone | -0.2 | Poor | Good solubility, but deactivates enzyme unless very dry. |
| MTBE | 1.3 | Good | Excellent compromise. Standard for CAL-B/ |
| DIPE (Diisopropyl ether) | 1.9 | Excellent | High enantioselectivity (E > 200) reported for |
| Toluene | 2.5 | Excellent | Preserves enzyme water layer; good for hydrophobic substrates. |
| n-Hexane | 3.5 | Fair | Enzyme very active, but |
Protocol: Water Activity Control
Do not rely on "adding drops of water." Use salt hydrate pairs to buffer the thermodynamic water activity (
-
Pre-equilibrate solvent and enzyme vapor phase with salt hydrates.
-
Target
: 0.1 – 0.2 (Low enough to prevent ring hydrolysis, high enough for enzyme flexibility) [8]. -
Salt Pair: LiCl (gives
) or MgCl ( ).
Kinetics & Substrate Engineering
Symptom: Reaction is incredibly slow (< 5% conversion in 24h) despite using correct solvent and donor.
Root Cause:
Steric hindrance in the binding pocket.
The Kazlauskas Rule Analysis: CAL-B generally follows the empirical Kazlauskas rule for secondary alcohols: it prefers the enantiomer where the medium-sized group is in the stereospecific pocket and the large group is in the entrance channel.
Optimization Workflow:
-
Temperature: Increase T to 45-50°C. Warning: Higher T increases risk of thermal ring opening. Monitor background hydrolysis.
-
Enzyme Loading: Standard loading is 10-20 mg/mL. Increase to 50 mg/mL for sterically hindered substrates.
-
Substrate Modification: If the N-1 position has a bulky protecting group (e.g., PMP), it often improves enantioselectivity by locking the substrate orientation, provided it fits the entrance channel [7].
Standardized Troubleshooting Protocol
Use this "Self-Validating" protocol to benchmark your system. If this fails, the issue is the enzyme batch or substrate purity.
Reagents:
-
Enzyme: Novozym 435 (dried over silica gel for 24h).
-
Solvent: MTBE (Methyl tert-butyl ether), dried over 4Å molecular sieves.
-
Acyl Donor: Vinyl Butyrate (2.0 equivalents). Note: Using butyrate allows easier GC separation than acetate.
-
Substrate: Racemic 3-hydroxy-
-lactam (10 mg/mL).
Step-by-Step:
-
Preparation: In a 4mL glass vial, dissolve substrate in dry MTBE.
-
Control: Remove a 50 µL aliquot (Time 0) for GC/HPLC analysis.
-
Initiation: Add Novozym 435 (20 mg). Add Vinyl Butyrate.
-
Incubation: Shake at 200 rpm, 30°C.
-
Sampling: Take samples at 1h, 4h, and 24h.
-
Validation:
-
Check 1: If 1h sample shows 0% conversion
Enzyme is dead or substrate doesn't bind. -
Check 2: If 4h sample shows <5% conversion
Severe steric hindrance. -
Check 3: If 24h sample shows >90% conversion of ONE enantiomer (50% total conversion)
Success.
-
References
-
Weber, H. K., Stecher, H., & Faber, K. (1995).[3] Sensitivity of microbial lipases to acetaldehyde formed by acyl-transfer reactions from vinyl esters.[1][3][4][5] Biotechnology Letters, 17(8), 803–808.[3] Link
-
Berglund, P., et al. (2011). Mechanism of acetaldehyde-induced deactivation of microbial lipases. Journal of Molecular Catalysis B: Enzymatic. Link
- Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.
-
Gyarmati, Z. C., et al. (2003).[2] Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic
-amino esters and N-hydroxymethyl- -lactam enantiomers.[2] Tetrahedron: Asymmetry, 14(23), 3805-3814.[2] Link -
Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9, 2380-2420. Link
-
Svensson, I., et al. (1994).[6] Effects of water activity on reaction rates and equilibrium positions in enzymatic esterifications. Biotechnology and Bioengineering, 44(5), 549–556.[7] Link
-
O'Boyle, N. M., et al. (2024).
-lactams.[8] European Journal of Medicinal Chemistry, 276, 116692. Link -
Valivety, R. H., et al. (1992). Reaction rate with suspended lipase catalyst shows similar dependence on water activity in different organic solvents. Biochimica et Biophysica Acta, 1118(3), 218-222. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of acetaldehyde-induced deactivation of microbial lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ‘Immunization’ of lipase against acetaldehyde emerging in acyl transfer reactions from vinyl acetate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization of 3-Hydroxy-4-phenylazetidin-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-hydroxy-4-phenylazetidin-2-one. This molecule is a critical
Achieving high yields during the coupling of this side chain to the baccatin III core requires strict stereochemical control, as the required cis-configuration is highly susceptible to base-catalyzed epimerization[2].
Mechanistic Insight: The Causality of C3 Epimerization
In
Because the cis-isomer (required for the bioactive Taxol side chain) is kinetically favored during initial cycloaddition but thermodynamically less stable than the trans-isomer, any reversible deprotonation-reprotonation cycle will drive the equilibrium toward the undesired trans-epimer[4]. Minimizing this racemization requires strict control over the base sterics, protecting group bulk, and the thermal energy of the system.
Mechanistic pathway of base-catalyzed C3 epimerization in beta-lactams.
Troubleshooting & FAQs
Q1: Why does my cis-
Q2: Which protecting groups best suppress C3 deprotonation? A: The choice of the C3-hydroxyl protecting group is your primary structural defense against epimerization. Small groups (like acetyl or an unprotected -OH) leave the C3 proton exposed. Conversely, bulky silyl ethers like Triethylsilyl (TES) or Triisopropylsilyl (TIPS) provide massive steric shielding around the C3 proton, physically blocking the base from accessing it[2]. Furthermore, these bulky groups alter the ring pucker, subtly reducing the acidity of the alpha-proton.
Q3: What is the optimal base and solvent system to minimize this side reaction? A: Use Lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous Tetrahydrofuran (THF)[2].
-
Causality: LiHMDS is a strong, non-nucleophilic, sterically hindered base. It is bulky enough to avoid abstracting the sterically shielded C3 proton (when a TES group is present) but strong enough to deprotonate the target nucleophile (e.g., the C13-OH of baccatin III). THF acts as a coordinating solvent that stabilizes the lithium counterion, preventing the formation of "naked," highly reactive enolates that are prone to equilibration.
Quantitative Data: Impact of Reaction Conditions on Epimerization
The following table summarizes the causal relationship between base selection, temperature, protecting groups, and the resulting cis:trans ratio during standard functionalization workflows.
| Base System | Solvent | Temperature (°C) | C3 Protecting Group | Resulting cis:trans Ratio | Epimerization Risk |
| DBU (1.1 eq) | THF | 25 | -OH (Unprotected) | 1.2 : 1 | Critical |
| KOtBu (1.1 eq) | THF | -78 | -OH (Unprotected) | 5 : 1 | High |
| LiHMDS (1.1 eq) | THF | -78 | -OH (Unprotected) | 10 : 1 | Moderate |
| LiHMDS (1.1 eq) | THF | -40 | -OTES (Protected) | > 99 : 1 | Negligible |
(Data synthesized from standard
Experimental Protocol: Self-Validating Base-Mediated Coupling
To ensure scientific integrity and reproducibility, the following protocol for the coupling of the Ojima lactam (N-benzoyl-(3R,4S)-3-(triethylsilyloxy)-4-phenyl-2-azetidinone) to 7-TES-baccatin III incorporates built-in validation checkpoints[1][2].
Step 1: Rigorous Desiccation (Validation of Anhydrous Conditions)
-
Action: Co-evaporate 7-TES-baccatin III (1.0 eq) and the Ojima lactam (1.2 eq) with anhydrous toluene (3 × 5 mL) under high vacuum. Dissolve the residue in anhydrous THF (0.1 M).
-
Causality: Trace water reacts with LiHMDS to form LiOH, a small, highly nucleophilic base that easily bypasses steric shielding to deprotonate the C3 position, initiating epimerization.
Step 2: Cryogenic Temperature Control
-
Action: Submerge the reaction flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate strictly to -40 °C.
-
Causality: Operating at -40 °C provides enough thermal energy for the desired coupling reaction while remaining below the activation energy threshold required for C3 enolization.
Step 3: Controlled Base Addition
-
Action: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 15 minutes down the inner wall of the flask.
-
Causality: Dropwise addition prevents localized exothermic spikes. A sudden increase in temperature in a localized zone of the solvent can trigger immediate, irreversible epimerization of the lactam in that micro-environment.
Step 4: Reaction Monitoring (Self-Validation)
-
Action: Stir at -40 °C for 1 hour. Extract a 10 µL aliquot, quench immediately in cold NH
Cl (aq), and analyze via TLC (Hexanes/EtOAc 3:1). -
Causality: Validates that the coupling is proceeding without the appearance of a lower-Rf spot corresponding to the trans-epimer. If the trans-epimer is detected, halt the reaction immediately to salvage the remaining starting material.
Step 5: Kinetic Quenching
-
Action: Quench the reaction strictly at -40 °C by adding saturated aqueous NH
Cl. Only after the quench is complete should the flask be allowed to warm to room temperature. -
Causality: Quenching at cryogenic temperatures instantly protonates any residual active base or transient enolates. Allowing the unquenched reaction to warm to room temperature would provide the thermal energy necessary for rapid thermodynamic equilibration to the trans-isomer.
References
-
Thakur, A., Pandey, S., & Thapar, R. (2022).
-lactams. Indian Journal of Chemistry.[Link] -
Wikipedia Contributors. Holton Taxol total synthesis. Wikipedia, The Free Encyclopedia.[Link]
Sources
Technical Support Center: Metal Impurity Remediation for 3-Hydroxy-4-phenylazetidin-2-one
Executive Summary
(3R,4S)-3-Hydroxy-4-phenylazetidin-2-one is a highly valuable chiral β-lactam intermediate, primarily utilized as the side-chain precursor for the chemotherapeutic agent [1]. Its synthesis frequently relies on transition metal catalysis—such as Osmium in the Sharpless asymmetric dihydroxylation, or Palladium/Ruthenium in [2]. Meeting the ICH Q3D guidelines for elemental impurities (<10 ppm) is critical, but the specific structural features of this β-lactam make metal removal notoriously difficult. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols for efficient metal scavenging.
Diagnostic Workflow
Workflow for identifying and scavenging metal impurities from 3-Hydroxy-4-phenylazetidin-2-one.
Scavenger Selection Matrix
| Target Metal | Common Catalyst Source | Recommended Silica Scavenger | Optimal Temperature | Typical Scavenging Efficiency |
| Palladium (Pd) | Pd/C, Pd(OAc)₂, Pd(PPh₃)₄ | SiliaMetS Thiol / Thiourea | 25°C – 50°C | [3] |
| Ruthenium (Ru) | Grubbs, Noyori catalysts | SiliaMetS DMT (Dimercaptotriazine) | 60°C | [4] |
| Osmium (Os) | OsO₄ (Sharpless AD) | SiliaMetS TAAcOH / Thiol | 25°C | [5] |
Troubleshooting Guide & Mechanistic FAQs
Q1: Why do standard aqueous workups fail to remove metal impurities from this specific β-lactam? Expert Insight: The difficulty arises from the intrinsic coordination chemistry of 3-Hydroxy-4-phenylazetidin-2-one. The molecule possesses a C3-hydroxyl group adjacent to the β-lactam nitrogen. Together, these heteroatoms form a highly stable bidentate chelation pocket that [2]. Because this chelate is highly lipophilic (due to the C4-phenyl ring), the metal-API complex partitions into the organic phase during standard aqueous/organic extractions. To break this complex, you must introduce a scavenger with a higher [5] than the API itself, such as silica-supported thiols or dimercaptotriazine (DMT).
Q2: Ruthenium (Ru) levels remain stubbornly high (>50 ppm) after asymmetric synthesis. How can I improve clearance? Expert Insight: Ruthenium is notoriously difficult to scavenge because it forms highly stable,[4] with the β-lactam. Standard thiol scavengers often fail. Solution: Switch to SiliaMetS DMT (2,4,6-trimercaptotriazine silica) or an [6]. DMT provides multiple sulfur binding sites that can outcompete the API's chelation. Additionally, Ruthenium scavenging is highly temperature-dependent. Increasing the scavenging temperature to 60°C provides the activation energy required to break the Ru-API coordination bonds, allowing the DMT resin to irreversibly capture the metal.
Q3: How do I ensure the scavenging process doesn't degrade the sensitive β-lactam ring? Expert Insight: The four-membered β-lactam ring is highly susceptible to nucleophilic attack and ring-opening hydrolysis, especially under basic conditions or high heat. Solution: Use neutral, silica-grafted scavengers (like SiliaMetS Thiol) rather than basic polymer resins (like polyamine resins)[3]. Silica matrices do not swell and maintain a neutral microenvironment,[5]. Always limit exposure times to <12 hours and temperatures to ≤60°C.
Validated Methodology: Step-by-Step Silica Scavenging Protocol
This protocol is designed as a self-validating system . By running a parallel blank, you ensure that metal reduction is due to active scavenging rather than arbitrary precipitation or API degradation.
Materials Required:
-
Crude 3-Hydroxy-4-phenylazetidin-2-one (API intermediate)
-
Selected Silica Scavenger (e.g., SiliaMetS Thiol for Pd, or DMT for Ru)
-
Polar aprotic solvent (e.g., THF or Ethyl Acetate)
-
Celite pad and fritted funnel
-
ICP-MS for elemental analysis
Step 1: Baseline Analysis & Control Setup Take a 50 mg sample of the crude API and analyze via ICP-MS to establish the baseline metal concentration (e.g., 800 ppm Pd). Set aside a parallel "blank" reaction flask containing the API and solvent, but no scavenger.
Step 2: Dissolution Dissolve the crude API in the chosen solvent (THF or EtOAc) at a concentration of 0.1 M. A polar solvent is critical as it helps [7], making the metal accessible to the heterogeneous silica scavenger.
Step 3: Scavenger Addition Add 3 to 5 molar equivalents of the silica scavenger relative to the total metal content (calculated from the baseline ICP-MS).
Step 4: Incubation Stir the suspension mechanically (avoid magnetic stir bars if possible to prevent grinding the silica particles).
-
For Pd: Stir at 50°C for 4 hours.
-
For Ru: Stir at 60°C for 12 hours.
Step 5: Filtration and Washing Filter the mixture through a pad of Celite to remove the metal-loaded silica. Wash the filter cake with 2–3 column volumes of the reaction solvent. This ensures total recovery of the API, as the silica matrix does not trap the organic molecule[7].
Step 6: Concentration and Validation Concentrate the filtrate under reduced pressure. Analyze both the treated sample and the parallel blank via ICP-MS.
-
Validation Check: The treated sample must show <10 ppm metal. The blank must show roughly the original baseline (e.g., ~800 ppm). If the blank also shows low metal, the metal is precipitating out of solution independently of the scavenger, and the process requires re-optimization (e.g., changing the solvent to ensure the metal remains in solution for true scavenging).
References
-
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Source: Technology Networks URL:[Link]
-
SiliaMetS Metal Scavengers Properties and Selection Source: Velocity Scientific Solutions URL:[Link]
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) Source: Crimson Publishers URL:[Link]
-
New Applications of Ruthenium Scavenging Source: Biotage URL:[Link]
-
Apeiron's Metal Scavenging Solutions Source: Apeiron Synthesis URL:[Link]
-
Anticancer Agents from Natural Products Source: AWS / CRC Press URL:[Link]
Sources
- 1. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. biotage.com [biotage.com]
- 5. velocityscientific.com.au [velocityscientific.com.au]
- 6. apeiron-synthesis.com [apeiron-synthesis.com]
- 7. selectscience.net [selectscience.net]
Overcoming polymerization side reactions in ketene-imine cycloadditions
Topic: Overcoming Polymerization in Ketene-Imine Cycloadditions
Executive Summary: The "Race Against Time"
The Staudinger
-
The Desired Path: React with the imine to form a zwitterionic intermediate, which then electrocyclizes into the
-lactam ring.[1][2][3] -
The Failure Path (Polymerization): The highly reactive ketene reacts with itself (dimerization) or reacts with the zwitterionic intermediate (oligomerization), leading to the formation of "ketene polymers"—often observed as a dark, viscous sludge.
The Golden Rule: To prevent polymerization, the rate of ring closure (
Diagnostic Workflow
Use this logic tree to identify the specific failure mode of your reaction.
Figure 1: Diagnostic logic tree for identifying Staudinger reaction failure modes based on visual inspection of the crude mixture.
Critical Troubleshooting (Q&A)
Issue 1: The "Tar" Effect (Uncontrolled Polymerization)
Q: My reaction mixture turns into a dark, viscous tar within 30 minutes. NMR shows broad, undefined peaks. What is happening?
A: You are witnessing Zwitterionic Oligomerization . In the Staudinger mechanism, the imine attacks the ketene to form a zwitterion.[1][2][3][4][5] If the subsequent ring closure is slow (due to steric bulk or electronic deactivation), this zwitterion acts as a nucleophile, attacking another molecule of free ketene instead of closing the ring. This starts a chain reaction, forming polyesters or polyamides.
Corrective Protocol:
-
Reduce Steady-State Ketene Concentration: You must ensure that as soon as a ketene molecule is generated, it finds an imine, not another ketene or zwitterion.
-
Technique: Use a syringe pump to add the Acid Chloride (ketene precursor) dropwise over 2–4 hours to the Imine/Base solution.
-
-
Temperature Control: Lower the temperature (–78°C or –20°C). Polymerization has a higher activation energy than the initial nucleophilic attack. Low temperatures favor the kinetic trap (ring closure) over the thermodynamic polymer sludge.
Issue 2: Dimerization vs. Product
Q: I isolated a crystalline solid, but the mass spec corresponds to exactly 2x the ketene mass, and there is no nitrogen in the product.
A: You have formed a Cyclobutanedione (Ketene Dimer) .
This occurs when the imine is not nucleophilic enough to intercept the ketene, or the ketene is generated too rapidly. The ketene molecules react with each other via a
Corrective Protocol:
-
Increase Imine Nucleophilicity: If your imine has electron-withdrawing groups (e.g., p-nitro), the attack on the ketene is too slow. Consider using a Lewis Acid catalyst (e.g., In(OTf)
or Sc(OTf) ) to activate the imine [1]. -
Switch Base: If using Triethylamine (Et
N), switch to Hünig’s Base (DIPEA) . The added steric bulk of DIPEA prevents it from acting as a nucleophilic catalyst for dimerization.
Issue 3: Stereochemical Scrambling
Q: I am getting a mixture of cis and trans
A: Stereoselectivity is determined by the competition between direct ring closure (kinetic cis) and isomerization of the zwitterion (thermodynamic trans).
Corrective Protocol:
-
Solvent Switch: Use a non-polar solvent like Toluene . Polar solvents (DMF, MeCN) stabilize the zwitterionic intermediate, extending its lifetime and allowing bond rotation (isomerization) to the trans precursor before ring closure [2].
-
Electron Donors: Electron-donating groups on the ketene accelerate ring closure, locking the cis geometry.
Mechanistic Visualization: The Zwitterion Bifurcation
Understanding the life-cycle of the zwitterion is critical to preventing side reactions.
Figure 2: The mechanistic pathway showing the competition between successful ring closure and the polymerization/dimerization side reactions.
Standardized Optimization Protocol
Do not deviate from the order of addition unless specific kinetic data suggests otherwise.
Protocol: High-Dilution Staudinger Synthesis
Reagents:
-
A: Imine (1.0 equiv) dissolved in Anhydrous Toluene or DCM (
M concentration). -
B: Acid Chloride (1.2 equiv) dissolved in Anhydrous Toluene (
M concentration). -
C: Hünig’s Base (DIPEA) (2.5 equiv).
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.
-
Imine Solution: Add Solution A (Imine) and the Base (DIPEA) to the flask. Cool to -20°C (ice/salt bath) or -78°C (dry ice/acetone) depending on reactivity.
-
The Critical Step (Addition): Load Solution B (Acid Chloride) into a syringe pump or pressure-equalizing dropping funnel.
-
Rate: Add Solution B to the flask dropwise over 2–4 hours .
-
Why? This keeps the concentration of free ketene approaching zero. The ketene is consumed by the imine immediately upon generation.
-
-
Monitoring: Monitor by TLC. If "tar" begins to form (streaking on TLC), stop addition immediately and lower temperature.
-
Quench: Once addition is complete, allow to warm to RT. Quench with saturated NH
Cl.[5][9]
Reference Data: Variable Effects
| Variable | Condition | Effect on Reaction Pathway |
| Solvent | Toluene (Non-polar) | Favors tight ion-pairing; accelerates ring closure (favors cis- |
| MeCN/DMF (Polar) | Stabilizes zwitterion; slows closure; increases risk of polymerization and trans-isomerization. | |
| Base | Triethylamine | Standard, but can act as a nucleophile to catalyze dimerization. |
| DIPEA / Proton Sponge | Sterically hindered; suppresses dimerization; favors clean ketene generation. | |
| Temp | Low (-78°C) | Kinetic control.[5] Suppresses polymerization. Favors cis. |
| High (Reflux) | Thermodynamic control.[5] Favors trans. High risk of thermal polymerization. |
References
-
Jiao, L., Liang, X., & Xu, J. (2006).[1] Origin of the Relative Stereoselectivity of the
-Lactam Formation from Ketene and Imine: A Theoretical Study. Journal of the American Chemical Society, 128(18), 6060–6069. -
Tidwell, T. T. (2005). Ketenes II. John Wiley & Sons.
-
Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2000).
-Lactams.[1][3][10][11] Journal of the American Chemical Society, 122(37), 8837–8848. -
Staudinger, H. (1907).[2] Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51–123.
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). Asymmetric Synthesis of
-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction.[1][3] European Journal of Organic Chemistry, 1999(12), 3223–3235.
Sources
- 1. Staudinger Synthesis [organic-chemistry.org]
- 2. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent and Substituent Effects in the Periselectivity of the Staudinger Reaction between Ketenes and alpha,beta-Unsaturated Imines. A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Interpretation of Cis and Trans 3-Hydroxy-4-phenylazetidin-2-one
Executive Summary
This guide provides a technical framework for the stereochemical assignment of 3-hydroxy-4-phenylazetidin-2-one, a critical pharmacophore in the semi-synthesis of Paclitaxel (Taxol®) and monobactam antibiotics. The distinction between cis and trans isomers in this 4-membered
Unlike acyclic alkenes where
Part 1: Structural Basis & Mechanistic Insight
The Geometry of Signal Splitting
The primary discriminator between cis and trans isomers is the vicinal coupling constant (
-
Ring Pucker & Karplus Relationship: The azetidin-2-one ring is not perfectly planar; it adopts a puckered conformation to relieve torsional strain.
-
Cis-isomer: The H3 and H4 protons are syn-oriented. The dihedral angle (
) is approximately . According to the Karplus equation, this small angle corresponds to a larger coupling constant. -
Trans-isomer: The H3 and H4 protons are anti-oriented. However, due to ring constraints, the dihedral angle is not
(which would yield a large value) but is often distorted closer to . This places the angle closer to the Karplus curve minimum ( ), resulting in a significantly smaller coupling constant.
-
Diagram: Stereochemical Assignment Logic
The following decision tree illustrates the workflow for assigning stereochemistry based on raw NMR data.
Caption: Logic flow for discriminating cis/trans
Part 2: Comparative Analysis (Cis vs. Trans)
The following data represents the standard spectral signatures for 3-hydroxy-4-phenylazetidin-2-one derivatives (e.g., Ojima Lactam intermediates) in
Table 1: Key NMR Parameters[1][2][3][4][5]
| Feature | Cis-Isomer | Trans-Isomer | Mechanistic Cause |
| Coupling Constant ( | 5.0 – 6.0 Hz | 2.0 – 2.5 Hz | Dihedral angle dependence (Karplus). |
| H3 Chemical Shift ( | ~5.1 ppm | ~4.9 ppm | H3 is |
| H4 Chemical Shift ( | ~5.0 ppm | ~4.7 ppm | H4 is Benzylic and |
| H3-OH Coupling | Visible (if dry) | Visible (if dry) | Vicinal coupling to hydroxyl proton. |
| NOE Correlation | Strong H3 | Weak/None | Spatial proximity of protons.[1] |
Detailed Signal Interpretation
-
H4 (Benzylic Proton): Typically appears as a doublet (d). In the cis isomer, the phenyl ring at C4 and the substituents at C3 are on the same face, potentially causing anisotropic shielding/deshielding differences compared to the trans form.
-
H3 (Alpha-Carbonyl Proton): If the solvent is strictly anhydrous (e.g., dry
or ), H3 may appear as a doublet of doublets (dd) due to coupling with both H4 and the hydroxyl proton ( ).
Part 3: Experimental Protocol
To ensure unambiguous assignment, follow this self-validating protocol. This method eliminates confusion caused by OH coupling or signal overlap.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve ~5-10 mg of the
-lactam in 0.6 mL of . -
Note: Ensure the solvent is acid-free to prevent ring opening or epimerization.
-
-
Initial Acquisition:
-
Run a standard 1H NMR (minimum 8 scans).
-
Target Region: Zoom into 4.0 – 6.0 ppm.
-
Observation: Look for two distinct methine signals. If H3 appears as a multiplet or broad peak, it is likely coupling to the OH.
-
-
The
Shake (Validation Step):-
Add 1-2 drops of Deuterium Oxide (
) to the NMR tube. -
Shake vigorously for 30 seconds to facilitate proton exchange:
. -
Wait 2 minutes for phase separation (water floats on chloroform).
-
Re-acquire the spectrum.
-
-
Final Analysis:
-
Result: The OH signal will disappear. The H3 signal will simplify from a
(or broad ) to a sharp doublet ( ) . -
Measurement: Measure the distance between the two legs of the H3 doublet in Hertz (Hz).
-
If
Hz Cis . -
If
Hz Trans .
-
-
Diagram: Staudinger Synthesis & Stereoselectivity
The synthesis of these molecules often produces a mixture. Understanding the origin helps in anticipating the NMR complexity.
Caption: Workflow from synthesis to stereochemical validation.
References
-
Ojima, I., et al. (1991). "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron.
-
Palomo, C., et al. (1990). "Asymmetric synthesis of beta-lactams by Staudinger ketene-imine cycloaddition reaction." European Journal of Organic Chemistry.[2][3] (Contextual reference for Staudinger stereoselectivity).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for Karplus relationships in strained rings).
-
BenchChem. (2025). "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants."
Sources
High-Performance Liquid Chromatography (HPLC) Method Development for the Chiral Separation of Azetidin-2-ones
A Comparative Technical Guide for Analytical Scientists and Drug Development Professionals
The azetidin-2-one pharmacophore—a highly strained four-membered
As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a predictable exercise in supramolecular chemistry. This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) for azetidin-2-one derivatives, explains the mechanistic causality behind mobile phase selection, and provides field-validated experimental protocols.
Mechanistic Causality: Selecting the Chiral Stationary Phase (CSP)
The separation of azetidin-2-one enantiomers relies on transient, diastereomeric inclusion complexes formed between the analyte and the chiral selector. For
Amylose vs. Cellulose Selectors
The chiral recognition mechanism is driven by hydrogen bonding (via the
-
Amylose-based CSPs (e.g., Chiralpak AD, AS): Amylose polymers form a highly structured left-handed helical twist. For molecules like ezetimibe—which possesses three stereogenic centers and bulky fluorophenyl groups—the amylose backbone often provides superior steric accommodation, allowing the eutomer and distomer to penetrate the chiral cavities at distinctly different rates[3].
-
Cellulose-based CSPs (e.g., Chiralcel OD, OJ): Cellulose polymers adopt a more linear, extended conformation. They frequently outperform amylose when separating smaller, rigid trans-
-lactam ureas in Polar Organic Mode (POM), where tight hydrogen-bonding networks are the primary drivers of enantioselectivity[2].
The Role of the Mobile Phase
The mobile phase does not merely carry the analyte; it actively competes for binding sites on the CSP.
-
Normal Phase (NP): Hexane blended with alcohols (Ethanol/Isopropanol). The non-polar bulk solvent forces the polar
-lactam core to interact deeply with the CSP's carbamate linkages. -
Polar Organic Mode (POM): 100% Methanol or Acetonitrile. Here, the bulk solvent disrupts weak outer-sphere interactions, forcing the enantioseparation to rely entirely on highly specific, deep-cavity inclusion complexes. POM is highly effective for trans-
-lactam ureas[2].
Comparative Performance Data
To objectively evaluate alternative approaches, we must look at the chromatographic parameters: Resolution (
| Analyte Class | Target Compound | Optimal CSP Type | Chiral Selector | Mobile Phase Mode | Selectivity ( | Resolution ( |
| Cholesterol Inhibitor | Ezetimibe | Chiralpak AS-H | Amylose tris[(S)- | NP (Hexane/EtOH/IPA/TFA) | 1.32 | > 2.0 |
| Cholesterol Inhibitor | Ezetimibe | Chiralpak AS-R | Amylose tris[(S)- | POM (MeCN/MeOH/DEA/FA) | 1.28 | 1.85 |
| trans- | Chiralcel OD-3 | Cellulose tris(3,5-dimethylphenylcarbamate) | POM (100% Acetonitrile) | 1.45 | 2.5 - 3.1 | |
| trans- | Chiralpak AD-3 | Amylose tris(3,5-dimethylphenylcarbamate) | POM (100% Methanol) | 1.38 | > 2.5 |
Data Synthesis Insight: While Cellulose OD-3 provides the highest raw selectivity for simple
Method Development Workflow
The following logic tree dictates the pathway for establishing a self-validating chiral separation method for novel azetidin-2-ones.
Workflow for chiral HPLC method development of azetidin-2-one derivatives.
Field-Proven Experimental Protocol: Ezetimibe Enantiomeric Purity
To guarantee trustworthiness, an analytical method must be a self-validating system. The following protocol details the Normal Phase separation of the undesired (R)-enantiomer from the active (S)-ezetimibe API[3].
Rationale Behind the Chemistry
We utilize a mobile phase of n-Hexane, Ethanol, 2-Propanol, and Trifluoroacetic acid (84:12:4:0.1 v/v)[3].
-
Causality of Solvents: Hexane acts as the weak eluent, controlling overall retention (
). Ethanol serves as the primary hydrogen-bond disruptor, while the bulky 2-Propanol modulates the steric environment to fine-tune the selectivity ( ) between the enantiomers. -
Causality of the Additive: Ezetimibe contains phenolic hydroxyl groups. Without an acidic additive, these groups undergo secondary interactions with residual uncapped silanols on the silica support, causing severe peak tailing. The 0.1% TFA suppresses analyte ionization and masks the silanols, ensuring sharp, symmetrical peaks[3].
Step-by-Step Methodology
Step 1: System Preparation & Equilibration
-
Purge the HPLC system with HPLC-grade Isopropanol to remove any aqueous reversed-phase buffers.
-
Install a Chiralpak AS-H column (250 × 4.6 mm, 5 µm).
-
Equilibrate the column with the mobile phase (n-Hexane : Ethanol : 2-Propanol : TFA = 84:12:4:0.1 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved at 230 nm[3]. Set column oven to 30°C.
Step 2: Sample Preparation
-
Diluent: Prepare a mixture of n-Hexane and Ethanol (80:20 v/v).
-
System Suitability Solution (SST): Weigh 1.0 mg of Ezetimibe racemic mixture and dissolve in 1.0 mL of diluent.
-
Test Sample: Weigh 10.0 mg of the API, dissolve, and dilute to 10.0 mL with the diluent (1000 µg/mL)[3].
Step 3: Self-Validating System Suitability Test (SST)
-
Inject 10 µL of the SST solution.
-
Acceptance Criteria: The system is only deemed valid for analysis if the (R)-enantiomer elutes first (approx. 10.4 min), followed by the (S)-enantiomer (approx. 12.2 min)[3]. The resolution factor (
) must be , and the USP tailing factor for both peaks must be .
Step 4: Execution & Quantification
-
Inject 10 µL of the Test Sample.
-
Integrate the peak areas. The Limit of Detection (LOD) for the (R)-enantiomer under these conditions is rigorously established at 0.2 µg/mL[3], allowing for highly accurate trace impurity quantification in pharmaceutical formulations.
Conclusion
Developing a robust chiral HPLC method for azetidin-2-ones requires moving beyond empirical guessing. By understanding the steric bulk of the specific
References
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.Semantic Scholar / SCIRP.
- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)
- Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase.JSM Central.
Sources
- 1. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Infrared Spectroscopy of 3-Hydroxy-β-Lactam Rings
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy absorption bands for 3-hydroxy-β-lactam rings. Designed for researchers, medicinal chemists, and professionals in drug development, this document compares the spectral features of these functionalized rings with their unsubstituted counterparts, offering experimental data and mechanistic insights to aid in structural elucidation and characterization.
The Significance of the 3-Hydroxy-β-Lactam Moiety
The β-lactam (2-azetidinone) ring is the cornerstone of a vast class of antibiotics, including penicillins and cephalosporins.[1] Its inherent ring strain and constrained amide resonance result in a highly reactive carbonyl group, which is crucial for its mechanism of action: the acylation of bacterial penicillin-binding proteins (PBPs) to inhibit cell wall synthesis.[2][3]
The introduction of a hydroxyl group at the C-3 position creates a 3-hydroxy-β-lactam, a structural motif present in various natural and synthetic compounds with diverse biological activities. This substitution not only provides a handle for further functionalization but also introduces new electronic and steric properties that directly influence the molecule's chemical reactivity and, consequently, its vibrational spectrum. Understanding these spectral signatures is paramount for synthesis monitoring, quality control, and mechanistic studies.
Core Principles: Why β-Lactam Carbonyls Are Unique in IR Spectroscopy
The defining feature of a β-lactam in an IR spectrum is the unusually high stretching frequency (νC=O) of its carbonyl group. While typical acyclic amides absorb near 1650 cm⁻¹, the carbonyl stretch in monocyclic β-lactams appears at a much higher wavenumber, generally in the 1730-1785 cm⁻¹ range.[4][5]
This significant shift is attributed to two primary factors:
-
Ring Strain: The four-membered ring forces bond angles away from their ideal values, increasing strain. To minimize this strain, the C=O bond has more s-character, making it shorter, stronger, and thus requiring more energy to stretch.
-
Reduced Amide Resonance: In a standard amide, the nitrogen's lone pair of electrons delocalizes into the carbonyl group, imparting single-bond character to the C=O bond and lowering its stretching frequency. In bicyclic β-lactams, the nitrogen atom is constrained at a bridgehead, preventing the planarity required for effective resonance.[2] This lack of delocalization maintains the double-bond character of the carbonyl, keeping its stretching frequency high.[2]
Figure 1: Comparison of resonance in a standard amide versus a β-lactam ring.
Comparative Analysis: Characteristic IR Bands
The introduction of a 3-hydroxy group imparts distinct features to the IR spectrum. The most significant changes are the appearance of an O-H stretching band and a potential shift in the critical β-lactam carbonyl frequency.
| Vibrational Mode | Unsubstituted β-Lactam | 3-Hydroxy-β-Lactam | Rationale for Difference |
| β-Lactam C=O Stretch | 1730 - 1785 cm⁻¹ (Strong, Sharp) | 1725 - 1780 cm⁻¹ (Strong, Sharp) | The hydroxyl group has competing effects: its inductive electron-withdrawing nature can slightly increase the frequency, while hydrogen bonding (inter- or intramolecular) can decrease it. Studies on related cephem analogues show that introducing a 7α-methoxy group can reduce the C=O frequency by ~5 cm⁻¹.[6] A similar small shift is expected here, often a slight decrease due to hydrogen bonding effects. |
| O-H Stretch | Absent | 3200 - 3550 cm⁻¹ (Strong, Broad) | This band is characteristic of hydrogen-bonded hydroxyl groups.[7] Its broadness is a key indicator of H-bonding. In highly dilute solutions with a non-polar solvent, a sharp, "free" O-H band may appear near 3600 cm⁻¹. |
| C-N Stretch | ~1330 - 1390 cm⁻¹ (Medium) | ~1330 - 1390 cm⁻¹ (Medium) | This band is less affected by C-3 substitution and remains a less prominent feature of the ring system. |
| C-O Stretch | Absent | ~1050 - 1150 cm⁻¹ (Medium-Strong) | The appearance of a C-O stretching band, typical for secondary alcohols, is another key indicator of the hydroxyl group's presence.[8] |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ (Medium) | 2850 - 3000 cm⁻¹ (Medium) | These bands, arising from the CH₂ and CH groups on the ring and substituents, are generally unchanged and are present in most organic molecules.[9] |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a preferred method for analyzing solid or viscous liquid samples of β-lactam compounds due to its minimal sample preparation and rapid data acquisition.
Methodology
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to account for atmospheric H₂O and CO₂, as well as any intrinsic absorbance from the crystal itself.
-
Causality: The background scan measures the ambient environment. By ratioing the sample scan against this background, these environmental interferences are computationally removed, ensuring the resulting spectrum is solely from the sample.
-
-
Sample Application:
-
Place a small amount of the solid 3-hydroxy-β-lactam sample (typically 1-2 mg) directly onto the center of the ATR crystal.
-
Use the ATR pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface.
-
Causality: The infrared beam only penetrates a few microns into the sample (the evanescent wave). Good contact is essential for a strong, high-quality signal. Inconsistent pressure is a common source of poor reproducibility.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the following typical parameters:
-
Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
Resolution: 4 cm⁻¹ (sufficient for most routine characterizations)
-
Spectral Range: 4000 - 400 cm⁻¹
-
-
-
Data Processing and Cleaning:
-
After acquisition, perform an ATR correction if the software allows. This accounts for the wavelength-dependent depth of penetration of the evanescent wave.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline, which aids in accurate peak picking and integration.
-
Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample before the next measurement.
-
Figure 2: Standard workflow for ATR-FTIR analysis of β-lactam compounds.
Conclusion
The IR spectrum of a 3-hydroxy-β-lactam is distinguished by two primary features not present in its unsubstituted analog: a strong, broad O-H stretching band between 3200-3550 cm⁻¹ and a medium-to-strong C-O stretching band around 1050-1150 cm⁻¹. The critical β-lactam carbonyl (C=O) stretch remains the most intense and prominent absorption, typically found between 1725-1780 cm⁻¹. The exact position of this band is sensitive to the local electronic environment and hydrogen bonding, but its presence at such a high wavenumber remains the unequivocal signature of the strained four-membered lactam ring. By carefully analyzing these key regions, researchers can reliably confirm the presence and integrity of the 3-hydroxy-β-lactam motif.
References
-
Wei, W. (2022). Synthesis and Biosynthesis of 3-Hydroxy-β-Lactam Antibiotics. Washington University in St. Louis. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Novel and Recent Synthesis and Applications of β-Lactams. IntechOpen. [Link]
-
Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. [Link]
-
Flayyih Ali, S. T., & Ghanim, A. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738. [Link]
-
Hamama, W. S., Zoorob, H. H., & Amr, A. E. (2009). The IR spectrum of a N-substituted hydroxyl β-lactam 3a, b acrylated... ResearchGate. [Link]
-
Nagata, W., Narisada, M., & Yoshida, T. (1982). Synthesis and substituent effects on antibacterial activity, alkaline hydrolysis rates, and infrared absorption frequencies of some cephem analogues related to latamoxef (moxalactam). Journal of Medicinal Chemistry, 25(4), 475-481. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Al-Masoudi, N. A., & Al-Sultani, A. A. (2026). Synthesis and antimicrobial investigation of novel β-lactam derivatives. F1000Research. [Link]
-
Iqbal, H., et al. (2017). Bio-screening of new series of β-lactams with spectroscopic characterization. Latin American Journal of Pharmacy. [Link]
-
Tooke, C. L., Hinchliffe, P., & Spencer, J. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]
-
Wright, G. D. (1990). Penicillins, Monobactams, and Carbapenems. PMC. [Link]
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 3. Penicillins, Monobactams, and Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and substituent effects on antibacterial activity, alkaline hydrolysis rates, and infrared absorption frequencies of some cephem analogues related to latamoxef (moxalactam) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of Phenylazetidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Phenylazetidin-2-ones and the Role of Mass Spectrometry
The phenylazetidin-2-one scaffold, a core component of many β-lactam compounds, is of profound interest in medicinal chemistry and drug development. Its derivatives are explored for a wide range of biological activities, including antibacterial, cholesterol absorption inhibition, and anticancer properties. Understanding the structure and stability of these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for their characterization. The fragmentation patterns observed in mass spectrometry provide a veritable fingerprint of a molecule, offering insights into its structural integrity, the nature and position of substituents, and potential metabolic pathways.
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of phenylazetidin-2-one derivatives. Moving beyond a simple cataloging of fragments, we will explore the causality behind the observed fragmentation pathways under different ionization techniques, with a particular focus on Electron Ionization (EI). We will examine how substitutions on the N-phenyl ring and the azetidin-2-one core influence the resulting mass spectra, providing a framework for the structural elucidation of novel derivatives.
Core Fragmentation Pathways of the Phenylazetidin-2-one Skeleton
The fragmentation of the phenylazetidin-2-one core is primarily dictated by the inherent strain of the four-membered β-lactam ring and the presence of the aromatic phenyl group. Under electron ionization (EI), the molecular ion (M⁺˙) is formed, which then undergoes a series of characteristic fragmentation reactions. The principal decomposition modes result in the formation of ketene, anil (or aniline), olefin, and isocyanate fragments[1].
The most characteristic fragmentation involves the cleavage of the β-lactam ring. This can occur in two main ways, often described as a retro-[2+2] cycloaddition-type reaction.
-
Pathway A: Cleavage of the 1,2 and 3,4 bonds: This pathway leads to the formation of a phenylketene radical cation and an imine (anil).
-
Pathway B: Cleavage of the 1,4 and 2,3 bonds: This alternative ring cleavage produces a styrene-type fragment and a phenylisocyanate radical cation.
The relative abundance of the fragments generated from these pathways is highly dependent on the substitution pattern of the azetidinone ring.
Visualizing the Core Fragmentation
The fundamental fragmentation pathways of the 1,4-diphenylazetidin-2-one molecular ion under electron ionization are depicted below.
Caption: Core fragmentation pathways of 1,4-diphenylazetidin-2-one.
Comparative Analysis: The Influence of N-Phenyl Ring Substituents
Substituents on the N-phenyl ring can significantly alter the fragmentation pattern by influencing the electron distribution and the stability of the resulting fragment ions. While a comprehensive, side-by-side quantitative comparison is sparse in the literature, we can infer the effects based on established principles of physical organic chemistry and mass spectrometry.
| Substituent Type on N-Phenyl Ring | Predicted Effect on Fragmentation | Key Fragment Ions Expected to be Enhanced | Rationale |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Stabilization of the anil fragment (Pathway A). | Anil-type fragments (e.g., methoxyaniline). | These groups donate electron density to the phenyl ring, stabilizing the positive charge on the nitrogen-containing fragment. |
| Electron-Withdrawing Groups (e.g., -NO₂, -Cl) | Favors fragmentation pathways that do not involve charge localization on the N-phenyl ring. May enhance isocyanate formation (Pathway B). | Phenyl isocyanate and styrene-type fragments. | These groups destabilize a positive charge on the aniline-type fragment, making alternative fragmentation pathways more favorable. |
Experimental Protocol: Acquiring EI Mass Spectra of Phenylazetidin-2-one Derivatives
This protocol outlines a general procedure for the analysis of phenylazetidin-2-one derivatives using a gas chromatograph coupled to a mass spectrometer with an electron ionization source (GC-EI-MS).
1. Sample Preparation: a. Dissolve 1-2 mg of the phenylazetidin-2-one derivative in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate). b. If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Parameters: a. Gas Chromatograph (GC):
- Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
- Injector Temperature: 250-280 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 10-20 °C/min to 280-300 °C.
- Final hold: 5-10 minutes. b. Mass Spectrometer (MS):
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-550.
- Scan Speed: 2-3 scans/second.
3. Data Acquisition and Analysis: a. Inject 1 µL of the prepared sample into the GC-MS system. b. Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. c. Identify the molecular ion peak (M⁺˙). d. Analyze the fragmentation pattern, identifying key fragment ions corresponding to the pathways described above. e. Compare the relative abundances of the fragment ions for different derivatives.
Workflow for Data Acquisition and Analysis
Caption: Workflow for GC-EI-MS analysis of phenylazetidin-2-ones.
Conclusion and Future Outlook
The mass spectrometric fragmentation of phenylazetidin-2-one derivatives provides invaluable structural information, guided by the characteristic cleavage of the β-lactam ring. The formation of anil, ketene, isocyanate, and olefin fragments serves as a diagnostic tool for the identification of this important class of compounds. While the electronic effects of substituents on the N-phenyl ring are predicted to influence the relative abundance of these fragments, further systematic studies employing high-resolution mass spectrometry are needed to provide detailed quantitative comparisons and to fully elucidate the subtleties of their fragmentation mechanisms. Such studies will undoubtedly empower researchers in the rational design and structural confirmation of novel phenylazetidin-2-one derivatives with enhanced biological activities.
References
-
Manrao, S., et al. (1982). Preparation, mass spectra, and acid-catalysed rearrangement of aryl-substituted azetidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, 293-298. [Link]
Sources
Comparative bioactivity of 3-hydroxy vs 3-acetoxy beta-lactams
Comparative Bioactivity Guide: 3-Hydroxy vs. 3-Acetoxy -Lactams
Executive Summary
The modification of the C3 position in the
-
3-Hydroxy
-lactams: Characterized by high polarity and hydrogen-bond donor capability. Often serve as the "active" species in specific binding pockets (e.g., Tabtoxinine- -lactam) but suffer from lower membrane permeability. -
3-Acetoxy
-lactams: Characterized by increased lipophilicity and electron-withdrawing character. Frequently exhibit superior cytotoxicity in cancer models due to enhanced cellular uptake (prodrug effect) and improved fit in hydrophobic pockets (e.g., tubulin colchicine site).
Physicochemical & Mechanistic Comparison
The transition from 3-OH to 3-OAc fundamentally changes the molecule's interaction with biological systems.
Physicochemical Profile
| Feature | 3-Hydroxy (C3-OH) | 3-Acetoxy (C3-OAc) | Impact on Bioactivity |
| Lipophilicity (LogP) | Low (Polar) | High (Non-polar) | 3-OAc enters cells more efficiently, critical for intracellular targets like tubulin. |
| H-Bonding | Donor & Acceptor | Acceptor only | 3-OH is critical for specific active site anchoring; 3-OAc loses donor ability but gains hydrophobic bulk. |
| Ring Reactivity | Moderate | Increased | The electron-withdrawing acetoxy group renders the |
| Metabolic Stability | Stable | Labile (Esterase sensitive) | 3-OAc often acts as a prodrug , releasing the active 3-OH form intracellularly via esterases. |
Mechanism of Action: The "Target Switch"
While traditional penicillins use an acyl-amino side chain at C3/C6 to target bacterial cell walls, simple C3-oxygenated
Pathway A: Anticancer (Tubulin Targeting)
-
Dominant Form: 3-Acetoxy [1]
-
Mechanism: These compounds mimic Combretastatin A-4 , binding to the colchicine site of tubulin.[2] The 3-acetoxy group often provides the necessary lipophilicity to cross the cell membrane and steric bulk to occupy the hydrophobic pocket of
-tubulin, inhibiting microtubule polymerization and inducing apoptosis. -
Data Insight: In MCF-7 (breast cancer) lines, 3-acetoxy derivatives frequently show IC
values in the nanomolar (nM) range, whereas 3-hydroxy analogs are often micromolar ( M) or inactive due to poor uptake.
Pathway B: Antibacterial / Enzyme Inhibition [3]
-
Mechanism: Specific natural products like Tabtoxinine-
-lactam rely on the 3-hydroxy group to mimic the transition state of glutamine, inhibiting Glutamine Synthetase .[3] -
Note: In standard PBP-targeted antibiotics, a C3-acetoxy group (on the ring) is rare; however, in cephalosporins (cephem core), a C3'-acetoxy group acts as a leaving group to drive the acylation mechanism.
Visualization of Bioactivity Logic
The following diagram illustrates the decision logic for selecting between 3-OH and 3-OAc substituents based on the therapeutic target.
Figure 1: Decision tree for C3-substitution. 3-Acetoxy is preferred for intracellular targets (Cancer), while 3-Hydroxy is often required for specific enzyme active site interactions.
Experimental Protocols
To validate the bioactivity differences, the following protocols are recommended. These are designed to distinguish between intrinsic activity (binding) and permeability-driven potency.
Synthesis: Staudinger Ketene-Imine Cycloaddition
This is the gold-standard method to generate the scaffold.
-
Reagents: Schiff base (Imine) + Acetoxyacetyl chloride.[4]
-
Condition: Anhydrous
, Triethylamine ( ), to RT. -
Mechanism: The acid chloride forms a ketene in situ. The ketene undergoes [2+2] cycloaddition with the imine.
-
Differentiation:
-
3-Acetoxy: Isolated directly from the reaction.
-
3-Hydroxy: Obtained by hydrolysis of the 3-acetoxy product using dilute alkali (
) or enzymatic hydrolysis (Lipase) for enantiomeric purity.
-
Cytotoxicity Assay (MTT)
Objective: Compare IC
-
Cell Lines: MCF-7 (Breast), HeLa (Cervical), and normal fibroblasts (control).
-
Preparation: Dissolve 3-OH and 3-OAc analogs in DMSO.
-
Dosing: Treat cells for 48-72h.
-
Readout: Add MTT reagent; measure absorbance at 570 nm.
-
Expected Result: 3-Acetoxy analogs typically show 10-100x lower IC
(higher potency) than 3-Hydroxy analogs in solid tumor lines due to superior uptake.
Tubulin Polymerization Assay (In Vitro)
Objective: Determine if the 3-OAc group is required for binding or just for entry.
-
System: Purified bovine tubulin in GTP buffer.
-
Method: Add compound (5
M). Monitor turbidity at 340 nm over 60 mins at 37°C. -
Interpretation:
-
If both 3-OH and 3-OAc inhibit polymerization equally: The 3-OAc advantage in cells is purely pharmacokinetic (permeability).
-
If 3-OAc inhibits but 3-OH does not: The acetoxy group is pharmacophoric (essential for binding).
-
Comparative Data Summary
The following table synthesizes data trends from structure-activity relationship (SAR) studies involving N-substituted 3-hydroxy/acetoxy azetidinones.
| Compound Class | Substituent (C3) | Cell Line | Activity (IC | Mechanism | Ref |
| N-Phenanthrenyl | -OAc | PC-3 (Prostate) | < 1 | Tubulin Destabilization | [1] |
| N-Phenanthrenyl | -OH | PC-3 (Prostate) | > 20 | Poor Uptake / Weak Binding | [1] |
| Combretastatin Analog | -OAc | MCF-7 | 75 nM | Colchicine Site Binding | [2] |
| Tabtoxinine Analog | -OH | M. tuberculosis | Active | Glutamine Synthetase Inhib. | [3] |
References
-
Banik, B. K., et al. (2010). "Stereoselective synthesis of anticancer
-lactams via the Staudinger reaction." Heterocyclic Communications. -
O'Boyle, N. M., et al. (2022).[5] "Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones." Molecules.
-
Wei, W. (2022). "Synthesis and Biosynthesis of 3-Hydroxy-
-Lactam Antibiotics." Washington University Theses. -
Meegan, M. J., et al. (2008). "Synthesis and antiproliferative activity of novel 3-substituted beta-lactams." European Journal of Medicinal Chemistry.
-
Kuhn, D., et al. (2004). "Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs."[5][6][7] Frontiers in Bioscience.
Sources
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis and Biosynthesis of 3-Hydroxy-β-Lactam Antibiotics" by Wei Wei [openscholarship.wustl.edu]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. mdpi.com [mdpi.com]
Validating Enantiomeric Excess (ee) of Synthesized Ojima Lactam: A Comparative Guide to Analytical Methodologies
As a Senior Application Scientist, I approach the validation of chiral intermediates not merely as a compliance checkbox, but as a critical gateway to drug efficacy. The Ojima lactam—a highly functionalized chiral β-lactam—is the pivotal intermediate in the semisynthesis of paclitaxel (Taxol) and its analogs. It is coupled with the naturally abundant 10-deacetylbaccatin III (10-DAB) to form the active pharmaceutical ingredient [3].
Because the stereochemistry of the resulting C2' and C3' positions on the paclitaxel side chain strictly dictates its ability to stabilize microtubules, validating the enantiomeric excess (ee) of the synthesized Ojima lactam to >99% is paramount [4]. This guide objectively compares the three primary analytical methodologies for evaluating the ee of Ojima lactam, providing the mechanistic causality and self-validating protocols required for rigorous pharmaceutical development.
Comparative Analysis of Validation Methodologies
When validating the chiral purity of the Ojima lactam, researchers must balance resolution, throughput, and resource availability. The three industry-standard approaches are:
Method A: Normal-Phase Chiral HPLC (The Gold Standard)
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) utilizing immobilized polysaccharide chiral stationary phases (CSPs) is the most widely accepted method for ee validation [1].
-
Mechanism: Enantiomers form transient diastereomeric complexes with the CSP (e.g., cellulose tris(3,5-dichlorophenylcarbamate) in Chiralpak IC) via hydrogen bonding, dipole-dipole, and π-π interactions.
-
Performance: Offers unmatched precision and baseline resolution, capable of detecting minor enantiomers at <0.1%. However, it requires large volumes of organic solvents (hexane/alcohols) and typically requires 15–30 minutes per run.
Method B: Chiral Supercritical Fluid Chromatography (SFC)
SFC is rapidly replacing NP-HPLC in high-throughput environments.
-
Mechanism: Utilizes supercritical carbon dioxide (
) as the primary mobile phase, modified with a polar co-solvent (e.g., Methanol). -
Performance: The low viscosity and high diffusivity of
allow for flow rates 3–5x higher than HPLC without sacrificing column efficiency. It is a "greener" alternative that drastically reduces organic waste, though it requires highly specialized, expensive instrumentation.
Method C: H-NMR with Chiral Shift Reagents (CSR)
For laboratories lacking access to chiral chromatography columns, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral lanthanide shift reagent provides a rapid spectroscopic alternative.
-
Mechanism: Reagents like
coordinate to the Lewis-basic carbonyl of the β-lactam. The chiral europium complex creates a diastereomeric magnetic environment, splitting the enantiomeric proton signals. -
Performance: Excellent for rapid, qualitative checks, but suffers from peak broadening. It is generally unreliable for quantifying ee values strictly above 95% due to the poor signal-to-noise ratio of the minor diastereomeric complex.
Quantitative Performance Data
The following table summarizes the objective performance metrics of each methodology when applied to the Ojima lactam.
| Analytical Parameter | NP-HPLC (Chiralpak IC) | Chiral SFC ( | |
| Resolution ( | > 2.5 (Baseline) | > 3.0 (Baseline) | ~1.0 - 1.5 (Partial) |
| Average Run Time | 15 - 30 min | 3 - 5 min | 10 min (Acquisition) |
| Limit of Detection (LOD) | < 0.1% (Minor Enantiomer) | < 0.1% (Minor Enantiomer) | ~ 2.0 - 5.0% |
| Sample Requirement | < 1 mg | < 1 mg | 5 - 10 mg |
| Primary Limitation | High solvent consumption | High initial equipment cost | Poor precision for >95% ee |
Decision Matrix Workflow
To streamline method selection based on laboratory capabilities and project needs, follow the decision matrix below:
Figure 1: Decision matrix for selecting the optimal enantiomeric excess validation method.
Validated Experimental Protocols
A robust analytical method must be a self-validating system . The protocols below integrate necessary controls to ensure data integrity.
Protocol A: NP-HPLC Validation (Using Chiralpak IC)
This protocol utilizes an immobilized stationary phase, which is highly resilient to solvent variations compared to older coated phases [1] [2].
Step 1: System Suitability & Self-Validation (Crucial)
-
Action: Inject 5 µL of a 1 mg/mL racemic mixture of the Ojima lactam.
-
Causality: Before analyzing the enantioenriched batch, a racemic standard MUST be injected. This establishes the exact retention times of both the
and enantiomers and proves that the mobile phase can achieve baseline resolution ( ). Without this step, a single peak in your sample could falsely indicate 100% ee when it actually represents co-elution.
Step 2: Sample Preparation
-
Action: Dissolve 1 mg of the synthesized Ojima lactam in 1 mL of HPLC-grade Hexane/Isopropanol (70:30). Filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Acquisition
-
Conditions: Isocratic elution using 70% Hexane / 30% Isopropanol at a flow rate of 0.9 mL/min. UV detection at 254 nm or 270 nm [1].
-
Causality of Solvent Choice: Hexane acts as the non-polar bulk mobile phase, driving the analyte into the stationary phase. Isopropanol (IPA) acts as the polar modifier. The hydroxyl group of IPA competes with the Ojima lactam for hydrogen bonding sites on the carbamate linkages of the Chiralpak IC phase. The 70:30 ratio perfectly balances retention factor (
) and enantioselectivity ( ).
Protocol B: H-NMR with Shift Reagent
Use this protocol when rapid confirmation is needed and chromatographic columns are unavailable.
Step 1: Baseline Acquisition
-
Action: Dissolve 10 mg of Ojima lactam in 0.5 mL of
(100% atom D, containing TMS). Acquire a standard 1D H-NMR spectrum. Identify the C4 proton of the azetidinone ring (typically a distinct doublet around 5.0–5.5 ppm).
Step 2: Titration of the Chiral Shift Reagent
-
Action: Add
in 0.1 molar equivalent increments to the NMR tube. Shake gently and re-acquire the spectrum after each addition. -
Causality of Reagent Choice:
is a chiral Lewis acid. The europium ion coordinates to the Lewis-basic carbonyl oxygen of the β-lactam ring. Because the ligand (hfc) is chiral, the resulting complexes formed with the and lactams are diastereomeric. These diastereomeric complexes possess different magnetic environments, causing the previously equivalent C4 proton signals to split into two distinct, integrable peaks.
Step 3: Integration and Calculation
-
Action: Continue titration until the two C4 proton peaks are sufficiently resolved (usually around 0.3–0.5 equivalents). Integrate both peaks.
-
Calculation:
References
- Mechanistic Characterisation of Two Sesquiterpene Cyclases from the Plant Pathogenic Fungus Fusarium fujikuroi - Refubium - Freie Universität Berlin Source: Freie Universität Berlin URL
- The Total Synthesis of Canataxpropellane - KOPS Source: University of Konstanz URL
- Studies Toward the Total Synthesis of Taxpropellane - KOPS Source: University of Konstanz URL
- Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR)
Safety Operating Guide
3-Hydroxy-4-phenylazetidin-2-one proper disposal procedures
Standard Operating Procedure: Handling, Deactivation, and Proper Disposal of 3-Hydroxy-4-phenylazetidin-2-one
Introduction & Chemical Profile
(3R,4S)-3-Hydroxy-4-phenylazetidin-2-one is a highly specialized chiral
Table 1: Physicochemical & Hazard Profile
| Property / Attribute | Data |
| CAS Number | 132127-34-5[1] |
| Molecular Formula | C9H9NO2[1] |
| Molecular Weight | 163.18 g/mol [1] |
| Melting Point | 186 - 190 °C[1] |
| GHS Classification | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2)[2][4] |
| Signal Word | Warning[2][4] |
| Storage Conditions | 2 - 8 °C (Refrigerated)[1] |
Mechanistic Toxicology & Hazard Causality
The primary documented hazards of 3-Hydroxy-4-phenylazetidin-2-one are localized skin and serious eye irritation[4].
Causality: The toxicity of this compound is directly tied to its molecular geometry. The
Operational Handling & Spill Response Workflows
In the event of a localized spill, immediate containment is required to prevent the aerosolization of the crystalline powder[3]. The following self-validating protocol ensures both physical containment and chemical neutralization.
Step-by-Step Spill Deactivation Methodology:
-
Evacuate & Isolate: Clear the immediate area. If the spill occurred inside a fume hood, lower the sash to maintain negative pressure.
-
PPE Donning: Equip double nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or P100) to prevent the inhalation of reactive dust[3].
-
Physical Containment: Surround the solid spill with an inert absorbent material (e.g., vermiculite or sand) to prevent mechanical spreading.
-
Solvent Wetting (Mechanistic Choice): Gently mist the powder with a compatible organic solvent (e.g., a 1:1 methanol/water mixture)[5].
-
Causality: Dry sweeping generates hazardous aerosols. Wetting the powder prevents dust generation. A methanol/water mixture is highly effective as it solubilizes the compound without causing violent exothermic reactions.
-
-
Chemical Deactivation: Apply a mild alkaline solution (e.g., 5%
or ) over the wetted area and allow it to sit for 30 to 60 minutes[5].-
Causality: Base-catalyzed hydrolysis irreversibly opens the strained
-lactam ring. This converts the reactive azetidinone into a non-reactive, water-soluble -amino acid derivative, permanently neutralizing its primary toxicological hazard.
-
-
Collection: Mechanically sweep the deactivated slurry into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.
-
Final Decontamination: Wash the spill surface with soap and water, collecting the rinsate into the aqueous waste stream[4].
Proper Disposal Procedures
According to the authoritative guidelines set forth in Prudent Practices in the Laboratory[6][7], API intermediates must never be discharged into municipal wastewater systems. The intact
Step-by-Step Disposal Workflow:
-
Waste Segregation: Do not mix 3-Hydroxy-4-phenylazetidin-2-one waste with strong acids or oxidizing agents. Segregate the waste strictly based on the solvent matrix used during the reaction (halogenated vs. non-halogenated)[3].
-
Primary Containment: Store solid waste and contaminated consumables (e.g., filter papers, spatulas) in sealed, leak-proof HDPE containers. Liquid waste (e.g., mother liquors from recrystallization) must be stored in compatible glass or heavy-duty plastic carboys.
-
Labeling: Clearly label the containers with the full chemical name, CAS number (132127-34-5), and the specific hazards ("Hazardous Waste: Skin/Eye Irritant, API Intermediate")[3].
-
Accumulation: Store in a designated Satellite Accumulation Area (SAA) at room temperature, away from direct sunlight, moisture, and incompatible chemicals[2].
-
Final Destruction (Incineration): Transfer the waste to a licensed hazardous waste management facility.
-
Causality: High-temperature commercial incineration (typically >1000°C) is the only EPA/RCRA-approved method for this compound. Incineration ensures complete thermal oxidation of the carbon framework and the nitrogen-containing ring, yielding harmless
, , and (which are scrubbed by the facility's emission controls).
-
Waste Segregation and Disposal Workflow Diagram
Figure 1: Decision matrix and disposal workflow for 3-Hydroxy-4-phenylazetidin-2-one waste streams.
References
-
[6] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 Source: National Academies of Sciences, Engineering, and Medicine URL:
-
[3] Title: (3R,4S)-3-Hydroxy-4-Phenyl-2-Azetidinone | CAS No - Aquigen Bio Source: Aquigen Bio URL:
-
[7] Title: Prudent Practices in the Laboratory - Handling and Disposal of Chemicals - Reed College Source: Reed College URL:
-
[1] Title: (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone - Chem-Impex Source: Chem-Impex URL:
-
[2] Title: (3r4s)-3-Hydroxy-4-Phenyl-2-Azetidinone 98.0%(HPLC) - Pure Synth Source: Pure Synth URL:
-
[4] Title: (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | C9H9NO2 | CID 10219589 - PubChem Source: PubChem (National Institutes of Health) URL:
-
[5] Title: Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams | ACS Omega Source: American Chemical Society URL:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pure-synth.com [pure-synth.com]
- 3. (3R,4S)-3-Hydroxy-4-Phenyl-2-Azetidinone | CAS No: 132127-34-5 [aquigenbio.com]
- 4. (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | C9H9NO2 | CID 10219589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prudent Practices in the Laboratory [nationalacademies.org]
- 7. reed.edu [reed.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
